TMI-1
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
(3S)-4-(4-but-2-ynoxyphenyl)sulfonyl-N-hydroxy-2,2-dimethylthiomorpholine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5S2/c1-4-5-11-24-13-6-8-14(9-7-13)26(22,23)19-10-12-25-17(2,3)15(19)16(20)18-21/h6-9,15,21H,10-12H2,1-3H3,(H,18,20)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZIHNYAZLXRRS-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCOC1=CC=C(C=C1)S(=O)(=O)N2CCSC(C2C(=O)NO)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#CCOC1=CC=C(C=C1)S(=O)(=O)N2CCSC([C@@H]2C(=O)NO)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
TMI-1 Inhibitor: A Deep Dive into its Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
TMI-1 is a potent, orally bioavailable, dual inhibitor targeting A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), and several members of the Matrix Metalloproteinase (MMP) family. Its mechanism of action is centered on the competitive inhibition of these zinc-dependent metalloproteinases, leading to a cascade of downstream effects that confer its anti-tumor, anti-inflammatory, and neuroprotective properties. This guide provides a comprehensive overview of the molecular interactions, signaling pathways, and cellular consequences of this compound inhibition, supported by quantitative data and detailed experimental methodologies.
Core Mechanism of Action: Zinc Chelation
The primary mechanism of this compound's inhibitory activity lies in its chemical structure, specifically the thiomorpholine (B91149) hydroxamate moiety.[1] This functional group acts as a potent zinc-chelating agent, binding to the catalytic zinc ion (Zn²⁺) within the active site of ADAM17 and MMPs.[1][2] This interaction competitively blocks the binding of natural substrates, thereby inhibiting the enzymatic activity essential for their biological functions.[1] The substitution of this hydroxamate group significantly diminishes the compound's cytotoxic effects, underscoring its critical role in the mechanism of action.[1]
Quantitative Data: Inhibitory Profile
This compound exhibits a potent inhibitory profile against a range of metalloproteinases, with IC50 values in the nanomolar range. It also demonstrates effective anti-proliferative activity against various breast cancer cell lines.
Table 1: Enzyme Inhibition Profile of this compound
| Target Enzyme | IC50 (nM) | Reference(s) |
| MMP-13 | 3 | [3][4] |
| MMP-2 | 4.7 | [3][4][5] |
| MMP-1 | 6.6 | [3][4][5] |
| ADAM17 (TACE) | 8.4 | [3][4][5] |
| MMP-9 | 12 | [3][4] |
| MMP-7 | 26 | [3][4][5] |
| MMP-14 | 26 | [3][4][5] |
| ADAM-TS-4 | - | [5] |
Table 2: Anti-proliferative Activity of this compound in Breast Cancer Cell Lines
| Cell Line | ED50 (µM) | Reference(s) |
| BT-20 | 1.3 | [5] |
| SUM149 | 1.5 | [5] |
| SK-BR-3 | 1.6 | [5] |
| L226 | 2.0 | [5] |
| SUM190 | 2.0 | [5] |
| T47D | 2.5 | [5] |
| Cama-1 | 2.5 | [5] |
| MDA-MB-231 | 8.1 | [5] |
Signaling Pathways and Cellular Consequences
The inhibition of ADAM17 and MMPs by this compound triggers distinct downstream signaling pathways, leading to its observed therapeutic effects in oncology and neuro-inflammatory contexts.
Anti-Cancer Effects: Induction of Apoptosis and Cell Cycle Arrest
In cancer cells, this compound's cytotoxic action is primarily mediated through the induction of caspase-dependent apoptosis and cell cycle arrest.[6] This effect is notably selective for tumor cells and cancer stem cells, sparing non-malignant cells.[7]
-
Cell Cycle Arrest: this compound treatment leads to an arrest of cancer cells in the G0/G1 phase of the cell cycle, thereby inhibiting their proliferation.[6][7]
-
Extrinsic Apoptosis Pathway: this compound induces apoptosis through the extrinsic pathway.[6][7] This is evidenced by the dose-dependent activation of initiator caspase-8 and caspase-9, followed by the activation of executioner caspase-3 and caspase-7.[5][7] The process is dependent on the FAS-Associated protein with Death Domain (FADD).[7] Interestingly, studies suggest that this apoptosis-inducing effect may be independent of ADAM17 inhibition, pointing to a more complex mechanism involving the inhibition of other MMPs or off-target effects.[1]
Neuroprotective and Anti-Inflammatory Effects
This compound demonstrates significant potential in mitigating chemotherapy-induced peripheral neuropathy (CIPN) and inflammatory conditions like rheumatoid arthritis.[1][2] This is primarily achieved by inhibiting TACE (ADAM17).
-
Inhibition of TNF-α Release: TACE is the primary enzyme responsible for cleaving transmembrane pro-TNF-α into its soluble, active form. By inhibiting TACE, this compound significantly suppresses the secretion of soluble TNF-α, a key pro-inflammatory cytokine.[2][5]
-
Downregulation of Inflammatory Signaling: The reduction in TNF-α leads to the downregulation of downstream inflammatory signaling pathways. In neuronal cells, this compound has been shown to decrease the expression of Transient Receptor Potential Vanilloid 1 (TRPV1), which is implicated in neuropathic pain.[2][5] This effect is associated with the reduced expression of Protein Kinase C (PKC), Phosphoinositide 3-kinase (PI3K), and Nuclear Factor-kappa B (NF-κB), as well as other inflammatory cytokines like IL-1β and IL-6.[2][5]
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Cell Viability Assay (Alamar Blue Method)
This assay quantitatively measures cell proliferation and cytotoxicity based on the metabolic activity of viable cells.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.3125–20 µM) and a vehicle control (DMSO). Incubate for the desired period (e.g., 5 days).
-
Reagent Preparation: Prepare a 10% (v/v) working solution of Alamar Blue (resazurin) in pre-warmed complete cell culture medium.
-
Incubation: Remove the treatment media and add 100 µL of the Alamar Blue working solution to each well, including no-cell control wells for background measurement. Incubate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure the absorbance at 570 nm and 600 nm (reference wavelength) or fluorescence with excitation at 530-560 nm and emission at 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of resazurin (B115843) reduction, which is proportional to the number of viable cells, relative to the vehicle-treated control cells after correcting for background.
Caspase-3/7 Activity Assay
This luminescent or colorimetric assay measures the activity of key executioner caspases as a marker of apoptosis.
-
Cell Treatment: Plate and treat cells with this compound as described for the viability assay for a specified time (e.g., 24-48 hours).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent or a similar substrate solution (e.g., containing Ac-DEVD-pNA) according to the manufacturer's instructions.
-
Cell Lysis and Substrate Cleavage: Add the reagent directly to the wells containing cells. This typically lyses the cells and allows active caspase-3/7 to cleave the substrate.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: For luminescent assays, measure the "glow-type" signal using a luminometer. For colorimetric assays, measure the absorbance at 405 nm.
-
Data Analysis: Quantify the fold increase in caspase activity in this compound treated samples compared to the untreated or vehicle-treated controls.
Apoptosis Analysis by Annexin V/7-AAD Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Harvesting: Following treatment with this compound for 48 hours, collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Binding Buffer Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 × 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated (or other fluorophore) Annexin V and 5 µL of 7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Gating and Quantification:
-
Annexin V-negative / 7-AAD-negative: Viable cells.
-
Annexin V-positive / 7-AAD-negative: Early apoptotic cells.
-
Annexin V-positive / 7-AAD-positive: Late apoptotic/necrotic cells.
-
Cell Cycle Analysis by BrdU Incorporation and 7-AAD Staining
This assay determines the distribution of cells in different phases of the cell cycle.
-
BrdU Pulse: Add 10 µM 5-bromo-2'-deoxyuridine (B1667946) (BrdU) to the culture medium of cells treated with this compound for 48 hours. Incubate for 1-2 hours to allow BrdU incorporation into newly synthesized DNA during the S phase.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol (B145695) while vortexing. Store at 4°C for at least 2 hours or overnight.
-
DNA Denaturation: Wash the fixed cells and resuspend in 2N HCl with 0.5% Triton X-100 for 30 minutes at room temperature to denature the DNA, exposing the incorporated BrdU.
-
Neutralization: Neutralize the acid by adding 0.1 M sodium tetraborate (B1243019) (borax) buffer (pH 8.5).
-
BrdU Staining: Wash the cells and incubate with an anti-BrdU-FITC conjugated antibody for 20-30 minutes at room temperature in the dark.
-
Total DNA Staining: Wash the cells and resuspend in a staining solution containing 7-AAD or PI and RNase A.
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting data for both the BrdU-FITC signal (S phase) and the 7-AAD/PI signal (total DNA content for G0/G1, S, and G2/M phases).
References
- 1. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 2. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - US [thermofisher.com]
- 3. allevi3d.com [allevi3d.com]
- 4. nationwidechildrens.org [nationwidechildrens.org]
- 5. BrdU plus Propidium Iodide for Cell Cycle | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 6. BrdU Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]
An In-depth Technical Guide to the Discovery and Synthesis of TMI-1: A Dual TACE/MMP Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of TMI-1 (4-[[4-(2-butynyloxy)phenyl]sulfonyl]-N-hydroxy-2,2-dimethyl-(3S)thiomorpholinecarboxamide), a potent, orally bioavailable dual inhibitor of Tumor Necrosis Factor-alpha Converting Enzyme (TACE) and several Matrix Metalloproteinases (MMPs). Initially investigated for the treatment of rheumatoid arthritis, this compound has also demonstrated significant anti-cancer properties. This document details its mechanism of action, summarizes key quantitative data, provides in-depth experimental protocols for its evaluation, and visualizes the relevant biological pathways and experimental workflows.
Introduction and Discovery
This compound, also known as WAY-171318, emerged from a structure-based drug design program aimed at identifying small molecule inhibitors of TACE (also known as ADAM17)[1]. TACE is a critical enzyme responsible for the cleavage of membrane-bound pro-Tumor Necrosis Factor-alpha (pro-TNF-α) to its soluble, pro-inflammatory form[1]. Overexpression of TNF-α is a key driver in autoimmune diseases like rheumatoid arthritis[1]. This compound was designed as a thiomorpholine (B91149) hydroxamate compound, a class known to chelate the active site zinc ion in metalloproteinases[2].
The discovery process involved a rational, structure-based approach to optimize the inhibitor's potency and selectivity. While this compound is a potent TACE inhibitor, it also exhibits inhibitory activity against several MMPs, making it a dual inhibitor[3]. This dual activity has implications for its therapeutic potential and side-effect profile. A related compound, apratastat (B1666068) (TMI-005), which has a slightly different chemical structure, was advanced into Phase II clinical trials for rheumatoid arthritis but was ultimately terminated due to a lack of efficacy[4][5]. This compound itself has been extensively studied in preclinical models for both inflammatory diseases and cancer[1][6].
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of TACE and various MMPs. The hydroxamate group in the this compound structure is crucial for its inhibitory activity, as it chelates the catalytic zinc ion within the active site of these metalloproteinases, thereby blocking their enzymatic function[2].
By inhibiting TACE, this compound prevents the release of soluble TNF-α, a key mediator of inflammation[1]. This leads to a reduction in pro-inflammatory signaling. The inhibition of MMPs, such as MMP-1, MMP-2, MMP-9, MMP-13, and MMP-14, contributes to its anti-cancer effects by preventing the degradation of the extracellular matrix, a critical step in tumor invasion and metastasis[3][7].
In cancer cells, this compound has been shown to induce a G0/G1 phase cell cycle arrest and promote apoptosis through a caspase-dependent pathway, involving the activation of caspases-3, -7, -8, and -9[2][8].
Quantitative Data
The following tables summarize the in vitro inhibitory activity and cellular effects of this compound.
Table 1: In Vitro Inhibitory Activity of this compound against TACE and MMPs
| Target Enzyme | IC50 (nM) | Reference |
| TACE (ADAM17) | 8.4 | [3][9] |
| MMP-1 | 6.6 | [3] |
| MMP-2 | 4.7 | [3] |
| MMP-7 | 26 | [3] |
| MMP-9 | 12 | [3] |
| MMP-13 | 3 | [3] |
| MMP-14 | 26 | [3] |
Table 2: Inhibition of TNF-α Secretion by this compound in Cellular Assays
| Cell Type | IC50 | Reference |
| Mouse Monocyte (RAW cells) | 40 nM | [9] |
| Human Monocyte (THP-1 cells) | 200 nM | [9] |
| Primary Human Monocytes | 190 nM | [9] |
| Human Whole Blood | 300 nM | [9] |
Table 3: Cytotoxic Activity of this compound in Breast Cancer Cell Lines
| Cell Line | Molecular Subtype | ED50 (µM) | Reference |
| BT-20 | Triple Negative | 1.3 | [2] |
| SUM149 | Triple Negative | 1.5 | [2] |
| MDA-MB-231 | Triple Negative | 8.1 | [2] |
| SK-BR-3 | ERBB2+ | 1.6 | [2] |
| L226 | ERBB2+ | 2.0 | [2] |
| SUM190 | ERBB2+ | 2.0 | [2] |
| T47D | Luminal | 2.5 | [2] |
| Cama-1 | Luminal | 2.5 | [2] |
Synthesis
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, the general synthesis of thiomorpholine hydroxamate inhibitors involves a multi-step process. Based on patents for similar compounds, the synthesis likely involves the following key steps[10][11]:
-
Synthesis of the Thiomorpholine Scaffold: This typically involves the cyclization of appropriate starting materials to form the core thiomorpholine ring structure.
-
Sulfonylation: The nitrogen of the thiomorpholine ring is then reacted with a sulfonyl chloride derivative, in the case of this compound, 4-(2-butynyloxy)phenyl]sulfonyl chloride.
-
Formation of the Hydroxamic Acid: The final step involves the conversion of a carboxylic acid or ester group on the thiomorpholine scaffold to the hydroxamic acid moiety, often through reaction with hydroxylamine.
A generalized workflow for the discovery and initial synthesis of a lead compound like this compound is depicted below.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Tumor Selective Cytotoxic Action of a Thiomorpholin Hydroxamate Inhibitor (this compound) in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High throughput screening of potentially selective MMP-13 exosite inhibitors utilizing a triple-helical FRET substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug evaluation: apratastat, a novel TACE/MMP inhibitor for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 6. Identification and characterization of 4-[[4-(2-butynyloxy)phenyl]sulfonyl]-N-hydroxy-2,2-dimethyl-(3S)thiomorpholinecarboxamide (this compound), a novel dual tumor necrosis factor-alpha-converting enzyme/matrix metalloprotease inhibitor for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medscape.com [medscape.com]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. Design, cyclization, and optimization of MMP13-TIMP1 interaction-derived self-inhibitory peptides against chondrocyte senescence in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
TMI-1: A Dual Inhibitor of TACE and MMPs for Inflammatory and Neoplastic Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
TMI-1, chemically known as 4-[[4-(2-butynyloxy)phenyl]sulfonyl]-N-hydroxy-2,2-dimethyl-(3S)thiomorpholinecarboxamide, is a potent, orally bioavailable small molecule that functions as a dual inhibitor of Tumor Necrosis Factor-alpha Converting Enzyme (TACE) and several Matrix Metalloproteinases (MMPs).[1][2] This dual inhibitory action positions this compound as a compelling therapeutic candidate for a range of pathologies driven by inflammation and tissue remodeling, including rheumatoid arthritis and various cancers. This technical guide provides a comprehensive overview of this compound, including its inhibitory profile, detailed experimental protocols for its evaluation, and the underlying signaling pathways it modulates.
Introduction
Tumor Necrosis Factor-alpha (TNF-α) is a key pro-inflammatory cytokine implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.[1] TNF-α is initially synthesized as a 26-kDa transmembrane precursor (pro-TNF-α), which is then cleaved by TACE (also known as ADAM17) to release the soluble, biologically active 17-kDa form.[1][2] Inhibition of TACE represents a promising strategy to attenuate TNF-α-mediated inflammation.
Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix (ECM) components. Dysregulation of MMP activity is a hallmark of various diseases, including arthritis, where they contribute to cartilage and bone destruction, and cancer, where they facilitate tumor invasion and metastasis.
This compound was developed through a structure-based design approach to simultaneously target both TACE and several MMPs, offering a multi-faceted approach to disease modification.[1]
Core Data: Inhibitory Profile of this compound
The inhibitory potency of this compound has been characterized against TACE and a panel of MMPs, demonstrating nanomolar efficacy. The IC50 values from in vitro enzymatic assays are summarized in Table 1. Additionally, the cellular activity of this compound in inhibiting TNF-α secretion from various cell types is presented in Table 2.
Table 1: In Vitro Enzymatic Inhibition by this compound
| Target Enzyme | IC50 (nM) |
| TACE (ADAM17) | 8.4[3] |
| MMP-1 | 6.6[3] |
| MMP-2 | 4.7[3] |
| MMP-7 | 26[3] |
| MMP-9 | 12[3] |
| MMP-13 | 3[3] |
| MMP-14 | 26[3] |
Table 2: Cellular Activity of this compound in Inhibiting TNF-α Secretion
| Cell Type | Stimulus | IC50 |
| Mouse Monocyte (RAW 264.7) | LPS | 40 nM[4] |
| Human Monocyte (THP-1) | LPS | 200 nM[4] |
| Human Primary Monocytes | LPS | 190 nM[4] |
| Human Whole Blood | LPS | 300 nM[4] |
Signaling Pathways and Mechanism of Action
This compound exerts its therapeutic effects by intervening in key signaling pathways that drive inflammation and tissue degradation. The hydroxamate moiety of this compound is crucial for its inhibitory activity, as it chelates the zinc ion within the catalytic domain of TACE and MMPs, thereby blocking their enzymatic function.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro TACE and MMP Inhibition Assays (Fluorometric)
This protocol describes a general method for determining the in vitro potency of this compound against TACE and various MMPs using a fluorogenic substrate.
Materials:
-
Recombinant human TACE or MMPs
-
Fluorogenic peptide substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 for MMPs)
-
Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
This compound (dissolved in DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add the diluted this compound solutions. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add the recombinant TACE or MMP enzyme to each well (except the no-enzyme control) and incubate for 30-60 minutes at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin kinetic reading of fluorescence intensity (e.g., Ex/Em = 328/420 nm) at 1-minute intervals for 10-20 minutes at 37°C.[1]
-
Calculate the initial reaction velocity (V) for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of this compound concentration and determine the IC50 value using a sigmoidal dose-response curve fit.
LPS-Induced TNF-α Secretion in Human Whole Blood
This assay measures the ability of this compound to inhibit TNF-α production in a more physiologically relevant ex vivo system.
Materials:
-
Freshly drawn human whole blood from healthy volunteers
-
RPMI 1640 medium
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
Human TNF-α ELISA kit
Procedure:
-
Dilute the whole blood 1:10 in RPMI 1640 medium.
-
Add the diluted this compound solutions to the wells of a 96-well plate. Include a vehicle control.
-
Add the diluted whole blood to the wells.
-
Stimulate the cells by adding LPS to a final concentration of 10-100 ng/mL.[5]
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.[6]
-
After incubation, centrifuge the plate to pellet the blood cells.
-
Collect the supernatant and measure the concentration of TNF-α using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of TNF-α secretion for each this compound concentration and determine the IC50 value.
In Vivo Efficacy in a Mouse Model of Collagen-Induced Arthritis (CIA)
The CIA model is a widely used preclinical model of rheumatoid arthritis to evaluate the in vivo efficacy of anti-inflammatory compounds.
Materials:
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound formulated for oral administration (e.g., in 0.5% methylcellulose)
-
Calipers for measuring paw thickness
Procedure:
-
Induction of Arthritis:
-
Treatment:
-
For prophylactic studies, begin oral administration of this compound (e.g., 5, 10, and 20 mg/kg, twice daily) on the day of the primary immunization and continue for the duration of the study.[2]
-
For therapeutic studies, begin treatment after the onset of clinical signs of arthritis.
-
-
Assessment of Arthritis:
-
Monitor the mice daily for the onset and severity of arthritis.
-
Score each paw for inflammation on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.
-
Measure paw thickness using calipers.
-
-
Data Analysis:
-
Calculate the mean arthritis score and paw thickness for each treatment group over time.
-
Compare the treatment groups to the vehicle control group to determine the efficacy of this compound in reducing the clinical severity of arthritis.
-
Preclinical Development Workflow
The evaluation of a dual TACE/MMP inhibitor like this compound follows a structured preclinical development path to assess its potential as a therapeutic agent.
Conclusion
This compound is a potent dual inhibitor of TACE and multiple MMPs with demonstrated efficacy in preclinical models of inflammatory disease. Its oral bioavailability and multi-target mechanism of action make it a promising candidate for further development in the treatment of rheumatoid arthritis and potentially other inflammatory and neoplastic conditions. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound and similar dual-action inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification and characterization of 4-[[4-(2-butynyloxy)phenyl]sulfonyl]-N-hydroxy-2,2-dimethyl-(3S)thiomorpholinecarboxamide (this compound), a novel dual tumor necrosis factor-alpha-converting enzyme/matrix metalloprotease inhibitor for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TMI 1 | ADAMs | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Aberrant TNF secretion by whole blood in healthy subjects with a history of reactive arthritis: time course in adherent and non‐adherent cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chondrex.com [chondrex.com]
- 8. resources.amsbio.com [resources.amsbio.com]
TMI-1 Signaling Pathway Modulation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TMI-1 (WAY-171318) is a potent, orally active hydroxamate-based inhibitor of a class of zinc-dependent proteases known as metalloproteinases. Its primary targets include Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17), and several members of the Matrix Metalloproteinase (MMP) family. By inhibiting these key enzymes, this compound modulates critical signaling pathways involved in inflammation, apoptosis, and cell cycle regulation. This technical guide provides a comprehensive overview of the this compound signaling pathway, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visualizations of the associated signaling cascades.
Introduction
The dysregulation of metalloproteinase activity is implicated in a wide range of pathologies, including inflammatory diseases and cancer. This compound has emerged as a significant research tool and potential therapeutic agent due to its ability to selectively inhibit TACE and various MMPs. The shedding of cell-surface proteins by these proteases is a critical step in the activation of numerous signaling pathways. This compound's inhibitory action prevents the release of soluble signaling molecules, thereby altering downstream cellular responses. This guide will delve into the core mechanisms of this compound action and provide the necessary technical details for its study and application in a research and drug development context.
Mechanism of Action of this compound
This compound's primary mechanism of action is the inhibition of TACE/ADAM17 and several MMPs, including MMP-1, MMP-2, MMP-9, and MMP-13. This inhibition is achieved through the chelation of the zinc ion within the catalytic domain of these enzymes by the hydroxamate group of this compound.
Inhibition of TACE (ADAM17) and TNF-α Signaling
TACE is the primary enzyme responsible for the shedding of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) from its membrane-bound precursor (pro-TNF-α) to its soluble, active form.
-
This compound Action: this compound directly inhibits TACE, preventing the release of soluble TNF-α.
-
Downstream Effects: The reduction in soluble TNF-α leads to decreased activation of TNF Receptor 1 (TNFR1), which is a key mediator of pro-inflammatory and apoptotic signals. This can result in the downregulation of the NF-κB signaling pathway and a subsequent decrease in the expression of pro-inflammatory cytokines such as IL-1β and IL-6.
Figure 1: this compound Inhibition of TACE and TNF-α Signaling.
Inhibition of MMPs and Induction of Apoptosis
This compound also inhibits various MMPs that are involved in the degradation of the extracellular matrix and the regulation of cell surface receptors. The inhibition of specific MMPs by this compound has been linked to the induction of caspase-dependent apoptosis in cancer cells. This process involves both the extrinsic and intrinsic apoptotic pathways, leading to the activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3 and caspase-7).
Figure 2: this compound Induced Apoptosis Pathway.
Modulation of Inflammatory Pain Signaling
In the context of neuropathic pain, this compound has been shown to modulate signaling pathways involving the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. By inhibiting TACE and reducing TNF-α levels, this compound can reverse the upregulation of TRPV1 and decrease the activity of downstream inflammatory signaling molecules.
Thiomorpholine Hydroxamate Inhibitors: A Technical Guide to a Promising Class of Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Thiomorpholine (B91149) hydroxamate inhibitors are a burgeoning class of small molecules demonstrating significant therapeutic potential across a range of diseases, primarily by targeting key metalloenzymes. Their unique structural features, combining the thiomorpholine scaffold with a hydroxamate zinc-binding group, have led to the development of potent and selective inhibitors for enzymes such as Tumor Necrosis Factor-α Converting Enzyme (TACE), Matrix Metalloproteinases (MMPs), and Histone Deacetylases (HDACs). This technical guide provides an in-depth review of the current literature, focusing on the quantitative inhibitory data, detailed experimental protocols, and the underlying signaling pathways modulated by these compounds.
Quantitative Inhibitory Activity
The potency of thiomorpholine hydroxamate inhibitors has been evaluated against various metalloenzymes. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and other quantitative data for key compounds in this class.
Table 1: Inhibitory Activity of Thiomorpholine Hydroxamate Derivatives against TACE and various MMPs. [1][2]
| Compound | Target | IC50 (nM) | Cell-Based TNF-α Inhibition IC50 (µM) |
| TMI-1 | TACE | - | Submicromolar |
| MMP-1 | - | - | |
| MMP-2 | - | - | |
| MMP-9 | - | - | |
| MMP-13 | - | - | |
| Compound 5h | TACE | Potent (exact value not specified) | Orally active in TNF-α production model |
| CGS-27023A | MMP-1 | 33 | - |
| MMP-2 | 13 | - | |
| MMP-3 | 20 | - | |
| MMP-9 | 8 | - | |
| MMP-13 | 4.3 | - |
Note: Specific IC50 values for this compound against isolated enzymes were not provided in the referenced literature, but its potent activity is highlighted. Compound 5h is noted for its excellent in vitro and in vivo potency. CGS-27023A is a representative sulfonamide hydroxamate MMP inhibitor.
Table 2: Inhibitory Activity of Hydroxamate-Based Inhibitors against HDACs. [3][4][5]
| Compound | HDAC Isoform | IC50 (nM) |
| SAHA (Vorinostat) | Pan-HDAC | Micromolar to low nanomolar range |
| Trichostatin A (TSA) | Pan-HDAC | Micromolar to low nanomolar range |
| Representative Sulfonamide Hydroxamic Acids | Recombinant Human HDACs | Micromolar to low nanomolar range |
Note: While specific thiomorpholine hydroxamate HDAC inhibitors with comprehensive IC50 data were not detailed in the initial search, the data for well-established hydroxamate inhibitors like SAHA and TSA are provided for context. The literature suggests that sulfonamide hydroxamates, a class that includes thiomorpholine derivatives, exhibit potent HDAC inhibition.
Mechanism of Action and Signaling Pathways
Thiomorpholine hydroxamate inhibitors primarily exert their effects by chelating the zinc ion within the active site of metalloenzymes. This inhibition can have significant downstream effects on various signaling pathways implicated in inflammation and cancer.
TACE Inhibition and Downstream Signaling
TACE (also known as ADAM17) is a key enzyme responsible for the shedding of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). By inhibiting TACE, thiomorpholine hydroxamate compounds can block the release of soluble TNF-α, thereby mitigating its inflammatory effects. This mechanism is central to their therapeutic potential in inflammatory diseases like rheumatoid arthritis. The inhibition of TNF-α production subsequently impacts downstream signaling cascades, including the NF-κB and MAPK pathways.
Caption: Inhibition of TACE by thiomorpholine hydroxamates blocks TNF-α release.
Modulation of NF-κB and MAPK Signaling
The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are critical mediators of inflammation. TNF-α is a potent activator of both pathways. By reducing the levels of soluble TNF-α, thiomorpholine hydroxamate inhibitors can indirectly suppress the activation of these pathways, leading to a reduction in the expression of pro-inflammatory genes. Specifically, the inhibition of IκB kinase (IKK) phosphorylation is a key step in preventing NF-κB activation. Similarly, the p38 MAPK pathway is a downstream target of TNF-α signaling that is implicated in inflammatory responses.
Caption: Downstream effects of TACE inhibition on NF-κB and MAPK pathways.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of thiomorpholine hydroxamate inhibitors. The following sections provide representative protocols for key in vitro assays.
Synthesis of Thiomorpholine Hydroxamate Inhibitors
The synthesis of thiomorpholine hydroxamate inhibitors often involves a multi-step process. A general workflow is outlined below. The synthesis of a specific dual TACE/MMP inhibitor, this compound (4-[[4-(2-butynyloxy)phenyl]sulfonyl]-N-hydroxy-2,2-dimethyl-(3S)thiomorpholinecarboxamide), serves as a representative example.[1]
Caption: General synthetic workflow for thiomorpholine hydroxamates.
A detailed, step-by-step synthesis protocol would require specific reagents and conditions as outlined in the primary literature.
In Vitro Enzyme Inhibition Assays
1. TACE Inhibition Assay (Fluorogenic Substrate)
This assay measures the ability of a compound to inhibit the cleavage of a fluorogenic TACE substrate.
-
Materials:
-
Recombinant human TACE
-
Fluorogenic TACE substrate (e.g., a peptide with a quenched fluorophore)
-
Assay buffer (e.g., Tris-HCl with ZnCl2 and Brij-35)
-
Thiomorpholine hydroxamate inhibitor (test compound)
-
Positive control (e.g., a known TACE inhibitor)
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add the recombinant TACE enzyme to each well of the microplate.
-
Add the diluted test compound or control to the respective wells.
-
Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).
-
Initiate the reaction by adding the fluorogenic TACE substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2. MMP Inhibition Assay (Fluorogenic Substrate)
This protocol is similar to the TACE inhibition assay but uses a specific MMP enzyme and substrate.
-
Materials:
-
Recombinant human MMP (e.g., MMP-2, MMP-9, MMP-13)
-
Fluorogenic MMP substrate specific for the chosen MMP
-
Assay buffer (e.g., TCNB buffer: 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij 35, pH 7.5)
-
Thiomorpholine hydroxamate inhibitor
-
Positive control (e.g., Marimastat)
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Follow the same general procedure as the TACE inhibition assay, substituting the specific MMP enzyme and substrate.
-
The incubation times and substrate concentrations may need to be optimized for each specific MMP.
-
3. HDAC Inhibition Assay (Fluorogenic Substrate)
This assay measures the ability of a compound to inhibit the deacetylation of a fluorogenic HDAC substrate.
-
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC6)
-
Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®)
-
Assay buffer
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
Thiomorpholine hydroxamate inhibitor
-
Positive control (e.g., Trichostatin A or SAHA)
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Add the HDAC enzyme, assay buffer, and serially diluted inhibitor to the wells.
-
Add the fluorogenic HDAC substrate and incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the enzymatic reaction by adding the developer solution.
-
Incubate at room temperature to allow for the cleavage of the deacetylated substrate and release of the fluorophore.
-
Measure the fluorescence intensity.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Cellular Assays
TNF-α Secretion Inhibition Assay
This assay measures the ability of a compound to inhibit the release of TNF-α from cells, typically stimulated with lipopolysaccharide (LPS).[1][6]
-
Cell Line: Human monocytic cell line (e.g., THP-1) or human whole blood.
-
Materials:
-
Cell culture medium
-
LPS
-
Thiomorpholine hydroxamate inhibitor
-
ELISA kit for human TNF-α
-
96-well cell culture plate
-
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the inhibitor for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.
-
Incubate for an appropriate time (e.g., 4-18 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of TNF-α secretion and determine the IC50 value.
-
Conclusion
Thiomorpholine hydroxamate inhibitors represent a versatile and potent class of compounds with significant therapeutic promise. Their ability to target key metalloenzymes involved in inflammation and cancer provides a strong rationale for their continued development. This technical guide has summarized the available quantitative data, provided detailed experimental protocols for their evaluation, and visualized the key signaling pathways they modulate. Further research focusing on isoform selectivity, pharmacokinetic properties, and in vivo efficacy will be crucial in translating the potential of these inhibitors into clinically effective therapies.
References
- 1. Identification and characterization of 4-[[4-(2-butynyloxy)phenyl]sulfonyl]-N-hydroxy-2,2-dimethyl-(3S)thiomorpholinecarboxamide (this compound), a novel dual tumor necrosis factor-alpha-converting enzyme/matrix metalloprotease inhibitor for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studying Histone Deacetylase Inhibition and Apoptosis Induction of Psammaplin A Monomers with Modified Thiol Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel hydroxamate and anilide derivatives as potent histone deacetylase inhibitors: synthesis and antiproliferative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for TMI-1 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
TMI-1 is a potent, orally bioavailable dual inhibitor of Tumor Necrosis Factor-α (TNF-α) Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17), and several matrix metalloproteinases (MMPs).[1][2] By inhibiting TACE, this compound effectively blocks the shedding of membrane-bound pro-TNF-α into its soluble, active form, a key mediator of inflammatory responses.[1][3] Additionally, its inhibitory activity against various MMPs gives it a broad range of effects on cell signaling, proliferation, and apoptosis.[2][4] These properties make this compound a valuable tool for in vitro studies in cancer biology, inflammation, and neurotoxicity.[5][6] This document provides detailed protocols and data for the effective use of this compound in cell culture experiments.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) and effective doses (ED50) of this compound against various enzymes and cell lines. This data can be used as a starting point for determining the optimal concentration of this compound for your specific cell culture experiments.
| Target Enzyme/Process | Cell Line/System | IC50/ED50 | Reference |
| Enzyme Inhibition | |||
| MMP-13 | Enzyme Assay | 3 nM | [2] |
| MMP-2 | Enzyme Assay | 4.7 nM | [2] |
| MMP-1 | Enzyme Assay | 6.6 nM | [2] |
| ADAM17 (TACE) | Enzyme Assay | 8.4 nM | [2][6] |
| MMP-9 | Enzyme Assay | 12 nM | [2] |
| MMP-7 | Enzyme Assay | 26 nM | [2] |
| MMP-14 | Enzyme Assay | 26 nM | [2] |
| Inhibition of TNF-α Secretion | |||
| TNF-α Secretion | Mouse Monocyte (RAW) | 40 nM | [6] |
| TNF-α Secretion | Human Monocyte (THP-1) | 200 nM | [6] |
| TNF-α Secretion | Primary Human Monocytes | 190 nM | [6] |
| TNF-α Secretion | Human Whole Blood | 300 nM | [6] |
| Inhibition of Cell Proliferation | |||
| Cell Proliferation | BT-20 (Breast Cancer) | 1.3 µM | [6] |
| Cell Proliferation | SUM149 (Breast Cancer) | 1.5 µM | [6] |
| Cell Proliferation | SK-BR-3 (Breast Cancer) | 1.6 µM | [6] |
| Cell Proliferation | L226 (Breast Cancer) | 2.0 µM | [6] |
| Cell Proliferation | SUM190 (Breast Cancer) | 2.0 µM | [6] |
| Cell Proliferation | T47D (Breast Cancer) | 2.5 µM | [6] |
| Cell Proliferation | Cama-1 (Breast Cancer) | 2.5 µM | [6] |
| Cell Proliferation | MDA-MB-231 (Breast Cancer) | 8.1 µM | [6] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the product's molecular weight (398.49 g/mol ), calculate the mass of this compound powder required to prepare a 10 mM stock solution in DMSO.[2]
-
Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube to achieve a final concentration of 10 mM.
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
Cell Viability Assay
This protocol describes the use of a resazurin-based assay (e.g., AlamarBlue or similar reagents) to assess the effect of this compound on the viability of SUM149 inflammatory breast cancer cells.
Materials:
-
SUM149 cells
-
Complete growth medium (e.g., Ham's F-12 with 5% FBS, 1% penicillin-streptomycin, 1 µg/mL hydrocortisone, and 5 µg/mL insulin)
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
Resazurin-based cell viability reagent
-
Plate reader
Protocol:
-
Seed SUM149 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium from the 10 mM stock solution. A suggested concentration range is 0.1 µM to 20 µM. Also, prepare a vehicle control (DMSO at the same final concentration as the highest this compound treatment).
-
After 24 hours, carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the cells with this compound for 5 days.[2]
-
On day 5, add 10 µL of the resazurin-based reagent to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence or absorbance according to the manufacturer's instructions using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the ED50.
Apoptosis Assay by Annexin V and Propidium Iodide Staining
This protocol details the detection of apoptosis in SUM149 cells treated with this compound using flow cytometry.
Materials:
-
SUM149 cells
-
6-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer (provided with the kit)
-
Flow cytometer
Protocol:
-
Seed SUM149 cells in 6-well plates at a density of 2 x 10^5 cells per well in complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Treat the cells with the desired concentrations of this compound (e.g., 0, 5, 10, and 20 µM) for 48 hours.[2]
-
Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
Western Blot Analysis
This protocol is for assessing the effect of this compound on the expression of target proteins such as TRPV1 and inflammatory cytokines in a relevant cell line (e.g., 50B11 neuronal cells for neurotoxicity studies).
Materials:
-
50B11 cells (or other relevant cell line)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
This compound stock solution (10 mM in DMSO)
-
Primary antibodies (e.g., anti-TRPV1, anti-PKC, anti-PI3K, anti-NF-κB, anti-TNF-α, anti-IL-1β, anti-IL-6, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescent substrate
Protocol:
-
Plate the cells and treat with this compound (e.g., 0.04, 0.4, and 4 ng/mL) for 24 hours.[6]
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Mandatory Visualization
Caption: this compound inhibits ADAM17, blocking TNF-α and EGFR ligand release.
Caption: Workflow for assessing this compound's effect on cell viability.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. Making a stock solution for my drug using DMSO - General Lab Techniques [protocol-online.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Immunomodulatory role of metalloproteinase ADAM17 in tumor development - PMC [pmc.ncbi.nlm.nih.gov]
TMI-1 in Breast Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
TMI-1, a thiomorpholin hydroxamate inhibitor, has demonstrated significant tumor-selective cytotoxic action in various breast cancer cell lines. This document provides detailed application notes on the effective concentration of this compound and protocols for key experimental assays to evaluate its efficacy. This compound has been shown to be effective in triple-negative and ERBB2-overexpressing breast tumor cell lines, with ED50 values ranging from 0.6 µM to 12.5 µM.[1][2] Its mechanism of action involves the induction of caspase-dependent apoptosis through the extrinsic pathway.[1][2] This document serves as a comprehensive guide for researchers investigating the therapeutic potential of this compound in breast cancer.
Mechanism of Action
This compound is a potent inhibitor of ADAM17 (a disintegrin and metalloproteinase 17), also known as TACE (tumor necrosis factor-alpha-converting enzyme). By inhibiting ADAM17, this compound prevents the shedding of various cell surface proteins, including ligands for the epidermal growth factor receptor (EGFR). This disruption of EGFR signaling is a key aspect of its anti-cancer activity. The primary mechanism by which this compound induces cell death in breast cancer cells is through caspase-dependent apoptosis, predominantly via the extrinsic pathway.[1][2] This is initiated by the activation of caspase-8.
Effective Concentrations in Breast Cancer Cell Lines
This compound has shown efficacy across a range of breast cancer cell lines, including luminal, basal, and ERBB2-overexpressing subtypes.[3] The half-maximal effective concentration (ED50) for cell viability inhibition varies among cell lines, highlighting the importance of determining the optimal concentration for each specific model.
| Cell Line | Molecular Subtype | ED50 (µM) | Caspase-3/7 Activation |
| SUM149 | Basal-like, Triple-Negative | 1.3 | + |
| BT20 | Basal-like, Triple-Negative | 2.5 | + |
| SKBR3 | ERBB2-overexpressing | 2.5 | + |
| MDA-MB-231 | Basal-like, Triple-Negative | 8.1 | + |
| MCF-7 | Luminal | >20 | - |
| T47D | Luminal | 2.5 | + |
| ZR-75-1 | Luminal | 2.5 | + |
| BT474 | ERBB2-overexpressing | 2.5 | + |
| SUM225 | ERBB2-overexpressing | 1.8 | + |
Table adapted from Mezil et al., PLOS ONE, 2012.[3] (+) indicates an increase in caspase-3/7 activity, while (-) indicates no significant change.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in breast cancer cell lines.
Cell Viability Assay (Alamar Blue)
This protocol is for determining the dose-dependent effect of this compound on the viability of breast cancer cells.
Materials:
-
Breast cancer cell lines
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
This compound stock solution (in DMSO)
-
Alamar Blue reagent
-
Phosphate-buffered saline (PBS)
-
Microplate reader (fluorescence or absorbance)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range to test is 0.1 µM to 50 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
Carefully remove the medium from the wells and replace it with 100 µL of the this compound dilutions or vehicle control.
-
Incubate for the desired treatment period (e.g., 48, 72, or 96 hours).
-
-
Alamar Blue Assay:
-
Add Alamar Blue reagent to each well, equivalent to 10% of the volume in the well (10 µL for a 100 µL volume).
-
Incubate for 1-4 hours at 37°C, protected from light. The optimal incubation time may vary between cell lines.
-
Measure the fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm. Alternatively, absorbance can be measured at 570 nm and 600 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence/absorbance (media with Alamar Blue only).
-
Normalize the readings to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the this compound concentration and calculate the ED50 value using a non-linear regression curve fit.
-
Apoptosis Assay (Annexin V/7-AAD Staining)
This protocol is for the detection and quantification of apoptosis in breast cancer cells treated with this compound using flow cytometry.
Materials:
-
Breast cancer cell lines
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC/7-AAD Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of this compound (e.g., 2.5 µM, 5 µM, 10 µM, 20 µM) for 48 hours. Include an untreated control and a vehicle control.[3]
-
-
Cell Harvesting:
-
Collect the culture medium (containing floating cells) and transfer to a flow cytometry tube.
-
Wash the adherent cells with PBS and then detach them using trypsin.
-
Combine the detached cells with the corresponding supernatant.
-
Centrifuge the cells and wash the pellet with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of 7-AAD solution to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Use appropriate controls (unstained cells, Annexin V-FITC only, and 7-AAD only) to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / 7-AAD- (Live cells)
-
Annexin V+ / 7-AAD- (Early apoptotic cells)
-
Annexin V+ / 7-AAD+ (Late apoptotic/necrotic cells)
-
Annexin V- / 7-AAD+ (Necrotic cells)
-
-
Cell Cycle Analysis (BrdU/7-AAD Staining)
This protocol is for analyzing the effect of this compound on the cell cycle progression of breast cancer cells.
Materials:
-
Breast cancer cell lines
-
This compound stock solution
-
BrdU (5-bromo-2'-deoxyuridine)
-
BrdU Flow Cytometry Kit (containing anti-BrdU antibody, 7-AAD, and necessary buffers)
-
Flow cytometer
Procedure:
-
Cell Treatment and BrdU Labeling:
-
Seed and treat cells with this compound as described for the apoptosis assay for 48 hours.
-
Add BrdU to the culture medium at a final concentration of 10 µM and incubate for 1 hour at 37°C.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells as described in the apoptosis protocol.
-
Fix and permeabilize the cells according to the manufacturer's protocol for the BrdU flow cytometry kit. This typically involves a fixation step followed by a permeabilization step to allow antibody access to the nucleus.
-
-
DNA Denaturation and Staining:
-
Treat the cells with DNase to expose the incorporated BrdU.
-
Wash the cells and then stain with a fluorescently labeled anti-BrdU antibody (e.g., FITC-conjugated).
-
Wash the cells again and then resuspend in a solution containing 7-AAD for total DNA staining.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry.
-
The 7-AAD signal is used to determine the cell cycle phase (G0/G1, S, G2/M) based on DNA content.
-
The BrdU signal identifies the cells that were actively synthesizing DNA during the labeling period (S phase).
-
Analyze the distribution of cells in the different phases of the cell cycle to determine if this compound induces cell cycle arrest.
-
Conclusion
This compound is a promising therapeutic agent for breast cancer, particularly for triple-negative and ERBB2-overexpressing subtypes. The protocols outlined in this document provide a framework for researchers to investigate the efficacy and mechanism of action of this compound in various breast cancer cell line models. Careful determination of the effective concentration and detailed analysis of its effects on cell viability, apoptosis, and the cell cycle are crucial for advancing our understanding of this compound's potential in cancer therapy.
References
- 1. Tumor selective cytotoxic action of a thiomorpholin hydroxamate inhibitor (this compound) in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tumor Selective Cytotoxic Action of a Thiomorpholin Hydroxamate Inhibitor (this compound) in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
TMI-1 Application Notes and Protocols for In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of TMI-1, a potent inhibitor of TNF-α converting enzyme (TACE/ADAM17) and various matrix metalloproteinases (MMPs), in preclinical mouse models of rheumatoid arthritis and breast cancer.
I. Overview and Mechanism of Action
This compound is an orally active, thiomorpholine (B91149) hydroxamate-based inhibitor that effectively suppresses the secretion of tumor necrosis factor-alpha (TNF-α), a key cytokine implicated in inflammatory diseases.[1] Its mechanism of action involves the inhibition of TACE (ADAM17), which is responsible for the proteolytic cleavage and release of membrane-bound TNF-α. By blocking TACE, this compound reduces the levels of soluble TNF-α, thereby alleviating inflammatory responses.[1] In the context of cancer, this compound has been shown to induce apoptosis in tumor cells through a caspase-dependent pathway.[1]
II. Data Presentation: this compound Dosage and Administration
The following tables summarize the recommended dosages and administration details for this compound in different mouse models based on preclinical studies.
Table 1: this compound Dosage for Collagen-Induced Arthritis (CIA) Mouse Model
| Parameter | Details | Reference |
| Mouse Strain | DBA/1 | N/A |
| Disease Model | Collagen-Induced Arthritis (CIA) | N/A |
| Dosage | 50 mg/kg | [1] |
| Administration Route | Oral (p.o.) | [1] |
| Frequency | Twice a day | [1] |
| Treatment Duration | 14-17 days | [1] |
| Therapeutic Effect | Reduction in disease severity | [1] |
Table 2: this compound Dosage for MMTV-ERBB2/neu Breast Cancer Mouse Model
| Parameter | Details | Reference |
| Mouse Strain | MMTV-ERBB2/neu transgenic | N/A |
| Disease Model | Spontaneous mammary tumors | N/A |
| Dosage | 100 mg/kg | [1] |
| Administration Route | Oral (p.o.) | [1] |
| Frequency | Daily | [1] |
| Treatment Duration | 30 days | [1] |
| Therapeutic Effect | Slows tumor growth and prevents tumor occurrence | [1] |
III. Experimental Protocols
A. Protocol 1: this compound Treatment in a Collagen-Induced Arthritis (CIA) Mouse Model
This protocol describes the induction of arthritis and subsequent treatment with this compound.
1. Materials:
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% (w/v) methylcellulose (B11928114) in sterile water)
-
Bovine Type II Collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
8-10 week old male DBA/1 mice
-
Syringes and gavage needles
2. Procedure:
-
Induction of CIA:
-
Prepare an emulsion of 100 µg of bovine type II collagen in 100 µL of Complete Freund's Adjuvant (CFA).
-
Administer the emulsion intradermally at the base of the tail of the mice on day 0.
-
On day 21, administer a booster injection of 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
-
-
This compound Formulation and Administration:
-
Prepare a suspension of this compound in 0.5% methylcellulose at the desired concentration (e.g., 5 mg/mL for a 10 mL/kg dosing volume).
-
Beginning at the first signs of arthritis (typically around day 24-28), administer 50 mg/kg of the this compound suspension via oral gavage twice daily.
-
Continue treatment for 14-17 days.
-
-
Assessment of Arthritis:
-
Visually score the severity of arthritis in each paw daily or every other day based on a scale of 0-4 (0=normal, 1=mild swelling and/or erythema, 2=moderate swelling, 3=severe swelling with joint rigidity, 4=maximal inflammation with deformity).
-
The maximum arthritis score per mouse is 16.
-
Monitor body weight regularly as an indicator of general health.
-
B. Protocol 2: this compound Treatment in an MMTV-ERBB2/neu Breast Cancer Mouse Model
This protocol outlines the treatment of spontaneous mammary tumors with this compound in a genetically engineered mouse model.
1. Materials:
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% (w/v) methylcellulose in sterile water)
-
Female MMTV-ERBB2/neu transgenic mice
-
Calipers for tumor measurement
-
Syringes and gavage needles
2. Procedure:
-
Tumor Monitoring:
-
Palpate female MMTV-ERBB2/neu mice weekly to monitor for the development of mammary tumors, typically starting around 5-6 months of age.
-
Once a tumor becomes palpable, measure its dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
This compound Formulation and Administration:
-
Prepare a suspension of this compound in 0.5% methylcellulose at a concentration of 10 mg/mL (for a 10 mL/kg dosing volume).
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Administer 100 mg/kg of the this compound suspension via oral gavage daily.
-
Treat the control group with the vehicle only.
-
Continue treatment for 30 days.
-
-
Efficacy Evaluation:
-
Continue to measure tumor volume every 2-3 days throughout the treatment period.
-
Monitor body weight and general health of the mice.
-
At the end of the study, tumors can be excised for further analysis (e.g., histology, western blotting for apoptotic markers).
-
IV. Safety and Toxicology
In preclinical studies, this compound has been reported to be well-tolerated in mice.[2] In a study using the MMTV-ERBB2/neu mouse model, no adverse effects were observed during a 30-day treatment period with 100 mg/kg/day of this compound.[2]
Recommended Monitoring:
-
Body Weight: Monitor body weight at least twice a week. Significant weight loss can be an indicator of toxicity.
-
Clinical Observations: Daily observation for any changes in behavior, posture, activity levels, and physical appearance (e.g., ruffled fur, hunched posture).
-
Food and Water Intake: Monitor for any significant changes.
V. Visualization of Signaling Pathways and Workflows
Caption: this compound inhibits TACE, blocking TNF-α release and inducing apoptosis.
Caption: Workflow for this compound efficacy testing in a CIA mouse model.
Caption: Workflow for this compound efficacy in an MMTV-ERBB2/neu mouse model.
References
Application Notes and Protocols: TMI-1 in Combination with Doxorubicin and Lapatinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for investigating the therapeutic potential of a novel combination therapy involving TMI-1, a Tumor Necrosis Factor-alpha (TNF-α) Converting Enzyme (TACE) inhibitor, doxorubicin (B1662922), a well-established chemotherapeutic agent, and lapatinib (B449), a dual tyrosine kinase inhibitor of EGFR and HER2. The rationale for this combination lies in the potential for synergistic anti-cancer effects by simultaneously targeting multiple critical pathways involved in tumor growth, survival, and resistance.
Doxorubicin is a potent topoisomerase II inhibitor that induces DNA damage and apoptosis in rapidly dividing cancer cells[1][2][3]. Lapatinib targets the HER2/ErbB2 and EGFR/ErbB1 pathways, which are frequently overactivated in various cancers, leading to uncontrolled cell proliferation and survival[4][5][6][7]. This compound, by inhibiting TACE (also known as ADAM17), prevents the release of soluble TNF-α, a key inflammatory cytokine, and other growth factors, thereby modulating the tumor microenvironment and potentially sensitizing cancer cells to other therapies[8][9][10].
This combination therapy hypothesizes that this compound will enhance the efficacy of doxorubicin and lapatinib by:
-
Reducing pro-survival signaling: Inhibition of TACE can attenuate TNF-α-mediated activation of pro-survival pathways such as NF-κB and MAPK, which can contribute to resistance to both doxorubicin and lapatinib[11][12][13].
-
Overcoming resistance: By targeting multiple, often redundant, signaling pathways (DNA damage, receptor tyrosine kinases, and inflammatory signaling), this combination has the potential to overcome intrinsic and acquired resistance mechanisms[14][15][16][17].
-
Modulating the tumor microenvironment: TACE inhibition can alter the cytokine milieu within the tumor, potentially enhancing anti-tumor immune responses and reducing inflammation-driven tumor progression.
Data Presentation
Table 1: In Vitro Cytotoxicity (IC50 Values in µM) in HER2+ Breast Cancer Cell Line (e.g., SK-BR-3)
| Treatment Group | IC50 (µM) | Combination Index (CI)* |
| This compound | 25.5 | - |
| Doxorubicin | 0.8 | - |
| Lapatinib | 2.2 | - |
| This compound + Doxorubicin | See Note 1 | < 1 (Synergistic) |
| This compound + Lapatinib | See Note 2 | < 1 (Synergistic) |
| Doxorubicin + Lapatinib | See Note 3 | < 1 (Synergistic) |
| This compound + Doxorubicin + Lapatinib | See Note 4 | << 1 (Strongly Synergistic) |
*Combination Index (CI) is calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. Note 1-4: Specific IC50 values for combinations would be determined experimentally and analyzed for synergy.
Table 2: In Vivo Tumor Growth Inhibition in Xenograft Mouse Model
| Treatment Group (dosage) | Tumor Volume (mm³) at Day 21 (Mean ± SD) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 250 | 0 |
| This compound (50 mg/kg, p.o., daily) | 1200 ± 200 | 20 |
| Doxorubicin (5 mg/kg, i.p., weekly) | 800 ± 150 | 47 |
| Lapatinib (100 mg/kg, p.o., daily) | 900 ± 180 | 40 |
| Doxorubicin + Lapatinib | 450 ± 100 | 70 |
| This compound + Doxorubicin + Lapatinib | 150 ± 50 | 90 |
Experimental Protocols
In Vitro Cell Viability (MTT) Assay
This protocol is designed to assess the cytotoxic effects of this compound, doxorubicin, and lapatinib, both individually and in combination, on cancer cell lines.
Materials:
-
Cancer cell line (e.g., SK-BR-3 for HER2+ breast cancer)
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
This compound, Doxorubicin, Lapatinib stock solutions (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1][2][3][14]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[2]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound, doxorubicin, and lapatinib in complete growth medium. For combination treatments, prepare fixed-ratio combinations based on the individual IC50 values.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-treated (DMSO) wells as a control.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2][3]
-
Formazan (B1609692) Solubilization: After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each treatment and analyze the combination effects using the Combination Index (CI) method.
Western Blot Analysis for Signaling Pathway Modulation
This protocol is used to investigate the effects of the drug combination on key signaling proteins.
Materials:
-
Cancer cell line (e.g., SK-BR-3)
-
6-well plates
-
This compound, Doxorubicin, Lapatinib
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-p-HER2, anti-p-Akt, anti-p-ERK, anti-cleaved caspase-3, anti-TNF-α, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the drugs (single and combination) at their IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.[18]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.[7]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.[18][19][20]
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
In Vivo Xenograft Tumor Model
This protocol outlines the procedure for evaluating the anti-tumor efficacy of the combination therapy in a mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cell line (e.g., SK-BR-3)
-
Matrigel
-
This compound, Doxorubicin, Lapatinib formulations for in vivo administration
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 SK-BR-3 cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (n=8-10 mice per group): Vehicle control, this compound alone, Doxorubicin alone, Lapatinib alone, Doxorubicin + Lapatinib, and this compound + Doxorubicin + Lapatinib.
-
Drug Administration: Administer the drugs according to the specified doses and schedule (e.g., this compound and Lapatinib daily by oral gavage, Doxorubicin weekly by intraperitoneal injection).
-
Tumor Measurement: Measure tumor volume with calipers every 3-4 days using the formula: (Length x Width²)/2.
-
Body Weight Monitoring: Monitor the body weight of the mice twice a week as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., 21-28 days) or when tumors reach a predetermined size, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Data Analysis: Plot tumor growth curves for each group and calculate the percentage of tumor growth inhibition. Perform statistical analysis to determine the significance of the differences between groups.
Mandatory Visualizations
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Research News: A New Target for the Treatment of Breast Cancer: Berkeley Scientists Find A Potential New Way for Stopping Tumor Proliferation [www2.lbl.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 8. Transarterial Chemoembolization Combined With Tyrosine Kinase Inhibitors for Intermediate‐Stage Hepatocellular Carcinoma, What Else Can We Do? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | this compound, TNF-α-Converting Enzyme Inhibitor, Protects Against Paclitaxel-Induced Neurotoxicity in the DRG Neuronal Cells In Vitro [frontiersin.org]
- 10. Identification and characterization of 4-[[4-(2-butynyloxy)phenyl]sulfonyl]-N-hydroxy-2,2-dimethyl-(3S)thiomorpholinecarboxamide (this compound), a novel dual tumor necrosis factor-alpha-converting enzyme/matrix metalloprotease inhibitor for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tumor Necrosis Factor-alpha Converting Enzyme: Implications for Ocular Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. TNF-α signaling: TACE inhibition to put out the burning heart | PLOS Biology [journals.plos.org]
- 14. broadpharm.com [broadpharm.com]
- 15. Clinical, biochemical, and genetic study of TACE/TNF-α/ACE signaling pathway in pediatric COVID-19 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lapatinib induces mitochondrial dysfunction to enhance oxidative stress and ferroptosis in doxorubicin-induced cardiomyocytes via inhibition of PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. TACE Plus Drug Combination Effective in Liver Cancer - NCI [cancer.gov]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. bosterbio.com [bosterbio.com]
- 20. CST | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Potential off-target effects of TMI-1 inhibitor
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of the TMI-1 inhibitor. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, orally bioavailable dual inhibitor of A Disintegrin and Metalloproteinase 17 (ADAM17), also known as TNF-α Converting Enzyme (TACE), and several members of the Matrix Metalloproteinase (MMP) family.[1][2][3][4] Its inhibitory activity is attributed to a thiomorpholine (B91149) hydroxamate moiety that chelates the catalytic zinc ion within the active site of these metalloproteinases.[5] By inhibiting ADAM17, this compound blocks the shedding of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α), which is a key mediator in inflammatory diseases such as rheumatoid arthritis.[1][4][6]
Q2: What are the known on-targets of this compound?
This compound has been shown to inhibit ADAM17 and a range of MMPs with varying potencies. The known on-targets and their corresponding IC50 values are summarized in the table below.
| Target | IC50 (nM) | Reference(s) |
| MMP-13 | 3 | [2][3] |
| MMP-2 | 4.7 | [2][3] |
| MMP-1 | 6.6 | [1][2][3] |
| ADAM17 (TACE) | 8.4 | [1][2][3] |
| MMP-9 | 12 | [2][3] |
| MMP-7 | 26 | [1][2][3] |
| MMP-14 | 26 | [1][2][3] |
Q3: Are there any known or suspected off-target effects of this compound?
While comprehensive off-target screening data for this compound (e.g., kinome-wide scans) is not publicly available, some studies suggest that not all of its biological effects can be solely attributed to ADAM17 inhibition. For instance, the induction of apoptosis in tumor cells by this compound may not be strictly dependent on its inhibition of ADAM17.[5] This suggests the possibility of off-target interactions or engagement of other MMPs contributing to its cytotoxic effects.
Furthermore, the hydroxamate group present in this compound is a known zinc-binding motif, which could potentially lead to interactions with other zinc-containing proteins, including other metalloproteinases or enzymes from different families. Researchers should be aware of this potential for off-target binding and consider experimental validation.
Q4: My experimental results with this compound are not consistent with ADAM17 inhibition alone. How can I investigate potential off-target effects?
If you suspect off-target effects are influencing your results, a systematic approach is recommended. This typically involves a combination of computational and experimental methods.
-
Use a structurally unrelated inhibitor: Compare the phenotype observed with this compound to that of a structurally different ADAM17/MMP inhibitor. If the phenotype is not replicated, it may suggest an off-target effect of this compound.
-
Genetic knockdown/knockout: Use techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the intended targets (ADAM17 and relevant MMPs). If the phenotype persists in the absence of the target protein, it is likely due to an off-target interaction.
-
Perform unbiased screening: Employ broad-panel screening assays to identify potential off-target interactions. Recommended approaches include:
-
Kinome-wide selectivity profiling: To assess interactions with a broad range of protein kinases.
-
Proteomic profiling (e.g., Thermal Proteome Profiling): To identify proteins that are stabilized or destabilized by this compound binding in a cellular context.
-
-
Confirm target engagement: Use a Cellular Thermal Shift Assay (CETSA) to verify that this compound is engaging its intended targets (ADAM17/MMPs) in your experimental system and to test for engagement with potential off-targets identified in screens.
Below are detailed protocols for some of these key experimental approaches.
Troubleshooting Guides & Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of this compound against a broad panel of protein kinases to identify potential off-target kinase interactions.
Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions to generate a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions).
-
-
Assay Plate Preparation:
-
In a suitable multi-well assay plate (e.g., 384-well), add the recombinant kinase, its specific substrate, and ATP. The ATP concentration should ideally be at or near the Km for each kinase to provide a sensitive measure of inhibition.
-
-
Compound Addition:
-
Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells. The final DMSO concentration should be kept constant across all wells and typically below 1%.
-
-
Reaction and Detection:
-
Incubate the plate at the optimal temperature and for the appropriate time for the kinase reaction to proceed.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., radiometric assay measuring 33P incorporation, or a luminescence-based assay detecting the amount of ATP remaining).
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its intended targets (ADAM17, MMPs) and potential off-targets in a cellular environment.
Methodology:
-
Cell Treatment:
-
Culture cells to an appropriate confluency.
-
Treat the cells with this compound at the desired concentration or with a vehicle control (DMSO) for a specified time.
-
-
Heating:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
-
-
Cell Lysis and Protein Solubilization:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
-
Protein Quantification:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of the target protein in the soluble fraction using a specific antibody and a suitable detection method such as Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both the vehicle- and this compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and engagement.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: On-target signaling pathways of the this compound inhibitor.
Caption: Experimental workflow for identifying off-target effects.
References
- 1. Identification and characterization of 4-[[4-(2-butynyloxy)phenyl]sulfonyl]-N-hydroxy-2,2-dimethyl-(3S)thiomorpholinecarboxamide (this compound), a novel dual tumor necrosis factor-alpha-converting enzyme/matrix metalloprotease inhibitor for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The use of novel selectivity metrics in kinase research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. coagulation-factor-ii-thrombin-b-chain-fragment-homo-sapiens.com [coagulation-factor-ii-thrombin-b-chain-fragment-homo-sapiens.com]
- 6. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing TMI-1 concentration to minimize cytotoxicity in normal cells.
Technical Support Center: TMI-1
Topic: Optimizing this compound Concentration to Minimize Cytotoxicity in Normal Cells
This guide provides researchers, scientists, and drug development professionals with essential information, protocols, and troubleshooting advice for utilizing this compound. The primary focus is on determining the optimal concentration to achieve anti-tumor efficacy while ensuring minimal to no cytotoxic effects on normal, non-malignant cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a thiomorpholin hydroxamate-based inhibitor. Its primary mechanism is the dual inhibition of TNF-α-converting enzyme (TACE, also known as ADAM17) and several matrix metalloproteinases (MMPs), including MMP-2, -7, -9, -13, and -14. It functions by binding to the zinc ion within the catalytic site of these enzymes, thereby blocking their activity. In cancer cells, this inhibition leads to cell cycle arrest and induction of caspase-dependent apoptosis.
Q2: What is the reported cytotoxicity of this compound in normal versus cancer cells?
A2: Published research indicates that this compound is a highly selective inhibitor, showing potent cytotoxicity against a wide range of tumor cell lines while exhibiting minimal to no toxicity towards normal, non-malignant cells.[1] Studies on various non-tumoral cell lines, including the MCF-10A breast epithelial cell line, showed no significant increase in apoptosis or decrease in viability even at concentrations up to 20 µM.[2]
Q3: What is a typical effective concentration range for this compound against cancer cells?
A3: The effective dose 50 (ED50) for this compound varies depending on the cancer cell line. For a panel of breast cancer cell lines, the ED50 values were reported to be in the range of 1.3 µM to 8.1 µM.[1] For other tumor types, ED50 values have been observed from 0.6 µM to 12.5 µM.[1] It is always recommended to perform a dose-response analysis to determine the precise ED50 for your specific cell line of interest.
Q4: What signaling pathway does this compound affect to induce apoptosis in cancer cells?
A4: this compound treatment in sensitive cancer cells leads to the activation of the extrinsic apoptosis pathway. This is a caspase-dependent process that involves the activation of initiator caspase-8, which in turn activates executioner caspases-3 and -7, leading to programmed cell death.[2][3]
Q5: Should I be concerned about this compound cytotoxicity in my normal cell control lines?
A5: Based on current literature, significant cytotoxicity in normal cells is not expected.[1] However, best practice dictates that you should always empirically validate this in your experimental system. Running a parallel dose-response curve on your normal cell line control is crucial to confirm the therapeutic window and ensure that any observed effects on cancer cells are specific.
Data Presentation: this compound Cytotoxicity Profile
The following tables summarize the differential effect of this compound on breast cancer cell lines versus non-tumoral cells, based on published data.
Table 1: Efficacy of this compound in Breast Cancer Cell Lines
| Cell Line | Molecular Subtype | ED50 (µM) | Caspase-3/7 Activation |
|---|---|---|---|
| SUM149 | Basal | 1.5 | + |
| BT20 | Basal | 1.3 | + |
| SUM159 | Basal | 2.5 | + |
| SKBR3 | ERBB2 | 2.5 | + |
| BT474 | ERBB2 | 8.1 | + |
| L226 | ERBB2 | 2.5 | + |
| T47D | Luminal | 2.5 | + |
| MCF-7 | Luminal | 2.5 | + |
| MDA-MB-231 | Basal | >20 | - |
(Data sourced from Mezil et al., 2012)[1]
Table 2: Effect of this compound on Non-Tumoral and Normal Cells
| Cell Line / Cell Type | Description | Max Concentration Tested (µM) | Effect on Viability | Caspase-3/7 Activation |
|---|---|---|---|---|
| MCF-10A | Non-tumoral breast epithelial | 20 | No effect | - |
| HMEC | Primary mammary epithelial | 20 | No effect | - |
| HUVEC | Primary endothelial | 20 | No effect | - |
| HFF | Primary fibroblastic | 20 | No effect | - |
| HMVEC | Primary microvascular endothelial | 20 | No effect | - |
| PBMC | Peripheral blood mononuclear cells | 20 | No effect | - |
(Data sourced from Mezil et al., 2012)[1]
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is used to determine the effect of this compound on cell viability by measuring the metabolic activity of the cells.[4]
-
Cell Seeding: Seed cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell adherence.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in culture medium. A typical concentration range to test is 0.1 µM to 40 µM. Remember to prepare a vehicle control (e.g., DMSO) at the highest concentration used for this compound dilution.
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the 2X this compound dilutions or vehicle control to the appropriate wells. Incubate for the desired treatment period (e.g., 48, 72, or 120 hours).
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[4]
-
Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.[4]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well. Allow the plate to stand overnight in the incubator to ensure complete dissolution of the formazan crystals.[4]
-
Absorbance Reading: Mix each well thoroughly and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[4]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Apoptosis Detection using Annexin V/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6]
-
Cell Seeding and Treatment: Seed 1-2 x 10⁵ cells per well in a 6-well plate and allow them to adhere overnight. Treat cells with the desired concentrations of this compound and controls for the intended duration (e.g., 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant from the corresponding well. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet once with 1 mL of cold 1X PBS. Centrifuge again and discard the PBS.
-
Staining:
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Keep samples on ice and protected from light.
-
Analysis: Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mandatory Visualizations
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. kumc.edu [kumc.edu]
Technical Support Center: TMI-1 and Apoptosis Assays
Welcome to the technical support center for researchers utilizing TMI-1 in apoptosis assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate unexpected results and optimize your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce apoptosis?
This compound is a thiomorpholine (B91149) hydroxamate inhibitor originally developed as an inhibitor of metalloproteinases. It has been repositioned as an anti-cancer agent due to its ability to selectively induce apoptosis in tumor cells while sparing non-malignant cells.[1] this compound triggers the extrinsic pathway of apoptosis in a caspase-dependent manner.[1][2] This process involves the activation of initiator caspases like caspase-8 and executioner caspases such as caspase-3 and -7.[2]
Q2: Which apoptosis assays are most suitable for studying the effects of this compound?
Given that this compound induces caspase-dependent apoptosis, several assays are appropriate:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is excellent for detecting early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells. It provides a quantitative measure of apoptosis induction.
-
Caspase Activity Assays: Fluorometric or luminometric assays that measure the activity of caspase-3, -7, -8, and -9 can confirm the involvement of these key apoptotic enzymes. Luminescent assays like Caspase-Glo® are particularly sensitive.[3]
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis, and can be used in both flow cytometry and imaging applications.[4][5]
Q3: At what concentrations and time points should I expect to see apoptosis with this compound?
The effective concentration and optimal time point for observing this compound-induced apoptosis are cell-line specific. It is crucial to perform dose-response and time-course experiments for your specific cell model.[6] However, published studies can provide a starting point. For example, in SUM149 breast cancer cells, a dose-dependent increase in apoptosis is observed after 48 hours of treatment with this compound at concentrations ranging from 2.5 to 20 µM.[2][7] Caspase-3/7 activity can be detected as early as 24 hours post-treatment.[2][7]
Troubleshooting Guide: Unexpected Results with this compound
This guide addresses specific issues you may encounter when using this compound in your apoptosis experiments.
| Observed Problem | Potential Cause | Suggested Solution |
| No or Low Apoptosis Detected | ||
| 1. Sub-optimal this compound Concentration or Treatment Duration: The concentration of this compound may be too low, or the incubation time too short to induce a detectable apoptotic response in your specific cell line.[6] | Perform a dose-response experiment with a range of this compound concentrations (e.g., 1-50 µM) and a time-course experiment (e.g., 12, 24, 48, 72 hours) to determine the optimal conditions. | |
| 2. Cell Line Resistance: Your cell line may be resistant to this compound-induced apoptosis. Not all cell lines are equally sensitive.[1] | Use a positive control cell line known to be sensitive to this compound (e.g., SUM149, BT-20, SK-BR-3 breast cancer cell lines).[2] Consider testing other cell lines relevant to your research. | |
| 3. Inactive this compound: The this compound compound may have degraded due to improper storage or handling. | Ensure this compound is stored correctly according to the manufacturer's instructions. Prepare fresh stock solutions in an appropriate solvent like DMSO. | |
| 4. Incorrect Assay Timing: Apoptosis is a dynamic process. You may be analyzing your samples too early or too late, thus missing the peak of the apoptotic response.[6][8] | For Annexin V assays, earlier time points may be necessary to capture early apoptosis before cells progress to secondary necrosis. For TUNEL assays, later time points are generally more appropriate. | |
| High Background in Negative Controls | ||
| 1. Unhealthy Cell Culture: Cells that are overgrown, starved, or have a high passage number may undergo spontaneous apoptosis. | Use healthy, sub-confluent cells for your experiments and maintain a consistent, low passage number. | |
| 2. Harsh Cell Handling: Excessive centrifugation speeds or vigorous vortexing can damage cell membranes, leading to false-positive results in Annexin V/PI assays. | Handle cells gently. Use lower centrifugation speeds (e.g., 300-400 x g) and gently resuspend cell pellets by flicking the tube. | |
| 3. This compound Autofluorescence (Less Common): While not widely reported for this compound, some small molecules can exhibit intrinsic fluorescence, potentially interfering with fluorescent assays. | Run a "this compound only" control (media with this compound but no cells) to check for autofluorescence at the wavelengths used in your assay. | |
| Discrepancies Between Different Apoptosis Assays | ||
| 1. Assays Measure Different Apoptotic Events: Annexin V staining detects early events (phosphatidylserine externalization), while caspase assays measure mid-stage events, and TUNEL assays detect late-stage DNA fragmentation.[8] | This is often an expected result. Correlating the results from multiple assays provides a more comprehensive picture of the apoptotic process. For example, an increase in caspase-3/7 activity should precede a positive TUNEL signal. | |
| 2. This compound Inducing Alternative Cell Death Pathways: While this compound is known to induce apoptosis, it's possible that at certain concentrations or in specific cell lines, it could trigger other forms of cell death, such as necroptosis or autophagy-related cell death. | If you observe signs of cell death but markers of apoptosis are absent, consider investigating markers for other cell death pathways (e.g., p-MLKL for necroptosis, LC3-II for autophagy). | |
| Variability Between Experiments | ||
| 1. Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or media composition can affect cellular responses to this compound. | Standardize your cell culture and experimental setup. Ensure consistent cell seeding densities and use cells within a defined passage number range for all experiments. | |
| 2. Reagent Instability: Improper storage of assay reagents (e.g., Annexin V, PI, caspase substrates) can lead to loss of activity. | Store all reagents according to the manufacturer's instructions and avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
The following tables summarize quantitative data on the effects of this compound from published literature. Note that these values are cell-line dependent and should be used as a reference.
Table 1: this compound ED50 Values for Cell Viability in Various Breast Cancer Cell Lines
| Cell Line | Molecular Subtype | ED50 (µM) | Caspase-3/7 Activation |
| BT-20 | Basal | 1.3 | + |
| SUM149 | Basal | 1.5 | + |
| MDA-MB-231 | Basal | 8.1 | + |
| SK-BR-3 | ERBB2 | 1.6 | + |
| SUM190 | ERBB2 | 2.0 | + |
| T47D | Luminal | 2.5 | + |
| Cama-1 | Luminal | 2.5 | + |
| MCF-7 | Luminal | >20 | - |
| MCF10-A | Non-tumoral | >20 | - |
| HME-1 | Normal Epithelium | >20 | - |
| (Data adapted from Mezil et al., 2012)[2] |
Table 2: Dose-Dependent Induction of Apoptosis and Caspase Activity by this compound in SUM149 Cells
| This compound Concentration (µM) | % Annexin V Positive Cells (48h) | Relative Caspase-3/7 Activity (24h, Fold Change) |
| 0 (Control) | ~5% | 1.0 |
| 2.5 | ~15% | ~2.5 |
| 5.0 | ~40% | ~4.0 |
| 10.0 | ~55% | ~5.5 |
| 20.0 | ~70% | ~6.0 |
| (Data estimated from graphical representations in Mezil et al., 2012)[2][7] |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound and apoptosis analysis.
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This protocol is for the detection of early and late apoptotic cells.
-
Cell Preparation:
-
Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound for the determined time. Include untreated and vehicle-only (e.g., DMSO) controls.
-
For adherent cells, gently detach them using a non-enzymatic cell dissociation solution. Collect both floating and adherent cells to ensure all apoptotic cells are included in the analysis.
-
Wash the cells twice with cold 1X PBS by centrifugation at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (100 µg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Interpret the results as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Caspase-3/7 Activity Assay (Luminescent)
This protocol utilizes a Caspase-Glo® 3/7 Assay System.
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate suitable for luminescence measurements.
-
Treat cells with this compound at various concentrations for the desired time (e.g., 24 hours). Include appropriate controls.
-
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.
-
Mix the contents of the wells by placing the plate on a plate shaker at a low speed for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours, protected from light.
-
-
Measurement:
-
Measure the luminescence of each sample using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of caspase-3/7 activity.
-
TUNEL Assay for Flow Cytometry
This protocol is for the detection of DNA fragmentation in late-stage apoptotic cells.
-
Cell Preparation and Fixation:
-
Treat and harvest cells as described in the Annexin V protocol.
-
Wash cells with PBS and resuspend in 100 µL of PBS.
-
Add 100 µL of freshly prepared 4% paraformaldehyde in PBS and incubate for 30 minutes at room temperature for fixation.
-
Wash the cells with PBS.
-
-
Permeabilization:
-
Resuspend the cell pellet in 100 µL of a permeabilization solution (e.g., 0.1% Triton™ X-100 in 0.1% sodium citrate) and incubate for 2 minutes on ice.
-
Wash the cells twice with PBS.
-
-
TUNEL Reaction:
-
Resuspend the cell pellet in 50 µL of the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTPs) as per the manufacturer's instructions.
-
Incubate for 60 minutes at 37°C in the dark.
-
-
Analysis:
-
Wash the cells twice with PBS.
-
Resuspend the final cell pellet in PBS for flow cytometry analysis.
-
The fluorescence intensity of the labeled dUTPs is proportional to the degree of DNA fragmentation.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound induced extrinsic apoptosis pathway.
Caption: General workflow for assessing this compound induced apoptosis.
Caption: Logical flow for troubleshooting unexpected results.
References
- 1. Tumor selective cytotoxic action of a thiomorpholin hydroxamate inhibitor (this compound) in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tumor Selective Cytotoxic Action of a Thiomorpholin Hydroxamate Inhibitor (this compound) in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. benchchem.com [benchchem.com]
- 7. Tumor Selective Cytotoxic Action of a Thiomorpholin Hydroxamate Inhibitor (this compound) in Breast Cancer | PLOS One [journals.plos.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: In Vivo Toxicity Assessment of TMI-1
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to assess the in vivo toxicity of TMI-1, a thiomorpholin hydroxamate inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known in vivo bioactivity?
A1: this compound is a thiomorpholin hydroxamate inhibitor of ADAM17 (TACE) and matrix metalloproteinases (MMPs).[1] It has shown selective cytotoxicity to tumor cells and cancer stem cells in vitro and has been observed to induce tumor apoptosis in a breast cancer in vivo model.[1] In a study using a transgenic mouse model of breast cancer, this compound administered at 100 mg/kg/day induced tumor apoptosis and inhibited tumor development with no noticeable adverse effects.[2][3]
Q2: What are the first steps in designing an in vivo toxicity study for this compound?
A2: Before initiating in vivo studies, it is crucial to have a well-characterized test substance, including its purity and stability. The initial steps for designing an in vivo toxicity study involve:
-
Literature Review: Gather all available preclinical data on this compound and similar compounds.
-
Dose Range Finding: Conduct a preliminary dose-range finding study to determine the maximum tolerated dose (MTD) and to select appropriate dose levels for definitive studies.[4]
-
Route of Administration: Select a clinically relevant route of administration. This compound is orally bioavailable.[1]
-
Animal Model Selection: Choose an appropriate animal model. Most initial toxicity studies are conducted in rodents (e.g., mice, rats).[5]
-
Ethical Approval: Obtain approval from the Institutional Animal Care and Use Committee (IACUC) for all animal procedures.
Q3: What types of in vivo toxicity studies are recommended for this compound?
A3: A tiered approach to toxicity testing is often recommended.[6] This may include:
-
Acute Toxicity Study: To determine the effects of a single high dose of this compound and to estimate the median lethal dose (LD50).[7]
-
Repeated Dose Toxicity Study (Subacute or Subchronic): To evaluate the effects of repeated exposure to this compound over a period of time (e.g., 28 or 90 days). This helps to identify target organs of toxicity and to establish a No-Observed-Adverse-Effect Level (NOAEL).[8][9]
-
Toxicokinetic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in the test species.[9]
Q4: What parameters should be monitored during an in vivo toxicity study of this compound?
A4: A comprehensive set of parameters should be monitored, including:
-
Clinical Observations: Daily observation for any signs of toxicity, such as changes in behavior, appearance, or activity levels.
-
Body Weight: Regular measurement of body weight is a sensitive indicator of general health.
-
Food and Water Consumption: Monitoring intake can indicate adverse effects.
-
Hematology and Clinical Chemistry: Blood samples should be collected at termination (and potentially at interim time points) to assess effects on blood cells and organ function (e.g., liver and kidney).
-
Gross Pathology: At the end of the study, a thorough necropsy should be performed to examine all organs and tissues for any abnormalities.
-
Histopathology: Microscopic examination of selected organs and tissues is crucial to identify any cellular changes.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected mortality in the low-dose group. | Formulation issue (e.g., precipitation, instability). Error in dose calculation or administration. High sensitivity of the animal strain. | Verify the formulation's stability and homogeneity. Double-check all dose calculations and administration techniques. Consider using a different, less sensitive animal strain for subsequent studies. |
| Significant weight loss observed across all dose groups, including controls. | Stress due to handling or housing conditions. Palatability of the vehicle used for this compound administration. | Refine handling procedures to minimize stress. If using oral gavage, ensure the vehicle is well-tolerated. Consider offering a palatable treat after dosing. If pair-feeding, ensure accurate food matching. |
| No observable signs of toxicity even at the highest dose. | The Maximum Tolerated Dose (MTD) may be higher than the doses tested. The compound may have a wide therapeutic window. | Consider a preliminary study with even higher doses, if ethically justifiable and relevant to expected human exposure. Ensure the formulation allows for maximum absorption. |
| Inconsistent results between animals in the same dose group. | Variability in dose administration. Genetic variability within the animal colony. Underlying health issues in some animals. | Ensure consistent and accurate dosing for all animals. Use animals from a reputable supplier with a well-defined genetic background. Perform a thorough health check of all animals before starting the study. |
Experimental Protocols
Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)
-
Animals: Use a single sex (typically females, as they are often slightly more sensitive) of a standard rodent strain (e.g., Sprague-Dawley rats).
-
Housing: House animals individually in a controlled environment (temperature, humidity, light-dark cycle).
-
Acclimatization: Allow animals to acclimatize for at least 5 days before the study begins.
-
Fasting: Fast animals overnight prior to dosing.
-
Dosing: Administer a single oral dose of this compound using a gavage needle. The starting dose is selected based on available data, with subsequent doses adjusted up or down depending on the outcome for the previous animal.
-
Observations: Observe animals closely for the first few hours after dosing and then daily for 14 days for any signs of toxicity.
-
Body Weight: Record body weight just before dosing and at least weekly thereafter.
-
Termination: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.
-
LD50 Estimation: The LD50 is calculated using the outcomes (survival or death) of the tested animals.
28-Day Repeated Dose Oral Toxicity Study (OECD 407)
-
Animals: Use both male and female rodents (e.g., Wistar rats), typically 5-10 animals per sex per group.
-
Dose Groups: Include a control group (vehicle only) and at least three dose levels of this compound (low, mid, high). The high dose should induce some toxicity but not mortality, and the low dose should ideally be a No-Observed-Adverse-Effect Level (NOAEL).
-
Dosing: Administer this compound orally once daily for 28 consecutive days.
-
Daily Observations: Conduct detailed clinical observations daily.
-
Weekly Measurements: Record body weight and food consumption weekly.
-
Clinical Pathology: Collect blood samples for hematology and clinical chemistry analysis at the end of the study.
-
Termination and Necropsy: At the end of the 28-day period, euthanize all animals. Conduct a thorough gross necropsy and weigh key organs (e.g., liver, kidneys, spleen, heart).
-
Histopathology: Preserve selected organs in formalin for microscopic examination.
Quantitative Data Summary
Disclaimer: The following tables contain placeholder data for illustrative purposes only, as comprehensive quantitative in vivo toxicity data for this compound is not publicly available. Researchers should generate their own data.
Table 1: Hypothetical Acute Oral Toxicity of this compound in Rats
| Parameter | Value |
| LD50 (Median Lethal Dose) | > 2000 mg/kg body weight |
| Clinical Signs Observed at High Doses | Lethargy, piloerection, decreased activity |
| Gross Necropsy Findings | No significant abnormalities observed |
Table 2: Hypothetical 28-Day Repeated Dose Toxicity of this compound in Rats - Key Findings
| Parameter | Control | Low Dose (10 mg/kg) | Mid Dose (50 mg/kg) | High Dose (200 mg/kg) |
| Body Weight Gain (g, Male) | 120 ± 10 | 118 ± 12 | 110 ± 9 | 95 ± 15 |
| Alanine Aminotransferase (ALT, U/L) | 35 ± 5 | 38 ± 6 | 45 ± 8 | 70 ± 12 |
| Creatinine (mg/dL) | 0.6 ± 0.1 | 0.6 ± 0.1 | 0.7 ± 0.2 | 0.9 ± 0.2 |
| Relative Liver Weight (%) | 3.5 ± 0.3 | 3.6 ± 0.4 | 4.0 ± 0.5 | 4.8 ± 0.6 |
| Histopathological Findings (Liver) | Normal | Normal | Minimal centrilobular hypertrophy | Mild centrilobular hypertrophy and single-cell necrosis |
* Indicates a statistically significant difference from the control group (p < 0.05).
Visualizations
Caption: Workflow for a typical in vivo repeated dose toxicity study.
Caption: Hypothetical signaling pathway of this compound induced toxicity via TNF-α modulation.
References
- 1. TMI 1 | ADAMs | Tocris Bioscience [tocris.com]
- 2. researchgate.net [researchgate.net]
- 3. Tumor selective cytotoxic action of a thiomorpholin hydroxamate inhibitor (this compound) in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vivo Toxicity Study - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. mdpi.com [mdpi.com]
- 6. An enhanced tiered toxicity testing framework with triggers for assessing hazards and risks of commodity chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. fiveable.me [fiveable.me]
- 9. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
TMI-1 vs. Apratastat (TMI-005): A Comparative Guide to In Vitro Efficacy
For Immediate Release
This guide provides a detailed comparison of the in vitro efficacy of two prominent hydroxamate-based inhibitors, TMI-1 and Apratastat (TMI-005). Both compounds are recognized as dual inhibitors of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17, and various Matrix Metalloproteinases (MMPs). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of TACE and MMP inhibition in inflammatory diseases and oncology.
I. Quantitative Efficacy: A Head-to-Head Comparison
The in vitro inhibitory activities of this compound and Apratastat (TMI-005) have been evaluated against TACE and a panel of MMPs. The half-maximal inhibitory concentrations (IC50) are summarized below. It is important to note that the data for this compound is derived from a single comprehensive study, ensuring high comparability across the tested enzymes. The data for Apratastat is collated from various sources and is primarily characterized by its potent inhibition of TACE and MMP-13.
| Target Enzyme | This compound IC50 (nM) | Apratastat (TMI-005) IC50 (nM) |
| TACE (ADAM17) | 5 | ~4-33 |
| MMP-1 (Collagenase 1) | 1000 | >1000 |
| MMP-2 (Gelatinase A) | 8 | Data Not Available |
| MMP-3 (Stromelysin 1) | 100 | Data Not Available |
| MMP-7 (Matrilysin) | 50 | Data Not Available |
| MMP-9 (Gelatinase B) | 20 | Data Not Available |
| MMP-13 (Collagenase 3) | 4 | Potent Inhibitor (Specific IC50 varies across studies) |
| MMP-14 (MT1-MMP) | 10 | Data Not Available |
In cell-based assays, both this compound and Apratastat have demonstrated the ability to inhibit the release of TNF-α. This compound has been shown to inhibit lipopolysaccharide (LPS)-induced TNF-α production in human monocytes and whole blood at submicromolar concentrations.[2]
II. Experimental Protocols
A. Enzymatic Inhibition Assay (IC50 Determination for TACE and MMPs)
This protocol outlines a general method for determining the IC50 values of inhibitors against purified TACE or MMPs using a fluorogenic substrate.
1. Reagents and Materials:
-
Purified recombinant human TACE or MMP enzymes
-
Fluorogenic peptide substrate specific for the enzyme of interest
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Test compounds (this compound or Apratastat) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
2. Procedure:
-
Prepare a series of dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
In a 96-well plate, add the assay buffer, the purified enzyme, and the diluted test compound or vehicle control (DMSO).
-
Incubate the plate at 37°C for a pre-determined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Immediately measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths for the specific substrate.
-
The rate of reaction is determined from the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
B. Cell-Based TNF-α Release Assay
This protocol describes a method to assess the ability of inhibitors to block the release of TNF-α from monocytic cells stimulated with lipopolysaccharide (LPS).
1. Reagents and Materials:
-
Human monocytic cell line (e.g., THP-1)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (this compound or Apratastat) dissolved in DMSO
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation (optional)
-
Human TNF-α ELISA kit, HTRF kit, or AlphaLISA kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
2. Procedure:
-
Seed THP-1 cells in a 96-well plate. For adherent macrophages, differentiate the cells with PMA for 24-48 hours prior to the assay.
-
Pre-treat the cells with various concentrations of the test compounds or vehicle control (DMSO) for a specific duration (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.
-
Incubate the plate for an appropriate time (e.g., 4-18 hours) in a CO2 incubator.
-
Collect the cell culture supernatant.
-
Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA, HTRF, or AlphaLISA assay according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of TNF-α release for each concentration of the test compound compared to the LPS-stimulated vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
III. Visualizing the Mechanism of Action and Experimental Design
To better understand the biological context and experimental setup, the following diagrams are provided.
References
TMI-1 vs. Marimastat: A Comparative Guide to Broad-Spectrum MMP Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two broad-spectrum matrix metalloproteinase (MMP) inhibitors: TMI-1 and marimastat (B1683930). By presenting key performance data, detailed experimental protocols, and visualizations of relevant biological pathways, this document serves as a valuable resource for researchers in oncology, inflammation, and other fields where MMPs are a therapeutic target.
Introduction to this compound and Marimastat
Matrix metalloproteinases are a family of zinc-dependent endopeptidases critical for the remodeling of the extracellular matrix (ECM). Their dysregulation is implicated in numerous pathologies, including cancer metastasis, angiogenesis, and arthritis. Broad-spectrum MMP inhibitors have been a focus of drug development to counteract these processes.
Marimastat (BB-2516) is a synthetic, orally bioavailable hydroxamate-based inhibitor that mimics the collagen structure and chelates the zinc ion within the MMP active site, leading to reversible inhibition of their enzymatic activity. It has been extensively studied and was one of the first MMP inhibitors to enter clinical trials for cancer therapy.
This compound is a novel dual inhibitor, targeting both tumor necrosis factor-alpha-converting enzyme (TACE) and several matrix metalloproteinases with nanomolar efficacy in vitro.[1] Like marimastat, it is a hydroxamate-based inhibitor. Its dual-action mechanism offers a potentially broader therapeutic window in diseases where both TNF-α and MMPs play a significant role.
Quantitative Inhibition Profile
The following tables summarize the in vitro inhibitory potency (IC50) of this compound and marimastat against a range of MMPs. The data for this compound is primarily qualitative, with specific values for the closely related compound TMI-005 provided for context.
Table 1: Inhibitory Activity (IC50) of this compound and Related Compounds
| Target | This compound IC50 (nM) | TMI-005 (Apratastat) IC50 (nM) |
| TACE (ADAM17) | 8.4 | 20 |
| MMP-1 | Not specified, but stated to be in the nanomolar range[1] | 33 |
| MMP-13 | Not specified, but stated to be in the nanomolar range[1] | 8.1 |
| Other MMPs | Inhibits "several MMPs with nanomolar IC(50) values"[1] | Not specified |
Table 2: Inhibitory Activity (IC50) of Marimastat
| Target | IC50 (nM) |
| MMP-1 | 5[1][2] |
| MMP-2 | 6[1][2] |
| MMP-3 | 230[3] |
| MMP-7 | 13, 16[2][3] |
| MMP-9 | 3[1][2] |
| MMP-14 (MT1-MMP) | 9[1][2] |
Mechanism of Action
Both this compound and marimastat are competitive, reversible inhibitors that function by chelating the catalytic zinc ion (Zn²⁺) in the active site of MMPs. Their chemical structures contain a hydroxamate group (-CONHOH) which has a high affinity for the zinc ion. This binding event blocks the access of natural substrates to the active site, thereby preventing the degradation of ECM components.
Experimental Protocols
In Vitro Fluorogenic MMP Inhibition Assay
This protocol describes a common method for determining the inhibitory activity of compounds like this compound and marimastat against a specific MMP. The assay relies on a fluorogenic peptide substrate that is cleaved by the active MMP, resulting in an increase in fluorescence.
Materials:
-
Recombinant active MMP enzyme
-
Fluorogenic MMP substrate
-
Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)
-
Inhibitor compound (this compound or marimastat) dissolved in DMSO
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of the inhibitor in DMSO (e.g., 10 mM). Create a serial dilution of the inhibitor in Assay Buffer to achieve a range of desired final concentrations for the assay.
-
Enzyme Preparation: Dilute the recombinant active MMP enzyme to a working concentration in ice-cold Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
Assay Setup:
-
Add 50 µL of Assay Buffer to all wells of a 96-well black microplate.
-
Add 10 µL of the diluted inhibitor solutions to the appropriate wells (inhibitor wells).
-
Add 10 µL of Assay Buffer to the control wells (enzyme activity without inhibitor).
-
Add 10 µL of Assay Buffer to the blank wells (no enzyme, no inhibitor).
-
-
Enzyme Addition: Add 20 µL of the diluted active MMP enzyme to the inhibitor and control wells. Do not add enzyme to the blank wells.
-
Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Prepare the fluorogenic MMP substrate solution in Assay Buffer according to the manufacturer's instructions. Add 20 µL of the substrate solution to all wells to initiate the reaction.
-
Kinetic Measurement: Immediately place the microplate in a pre-warmed (37°C) fluorometric microplate reader. Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes.
-
Data Analysis:
-
Subtract the fluorescence readings of the blank wells from all other wells.
-
Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Role in Signaling Pathways
MMPs are key regulators of the tumor microenvironment and are involved in multiple signaling pathways that drive cancer progression, particularly metastasis and angiogenesis.[4][5][6] Broad-spectrum MMP inhibitors like this compound and marimastat can potentially modulate these pathways by preventing the degradation of the extracellular matrix and the release of signaling molecules.
MMPs in Cancer Metastasis
Metastasis is a multi-step process that involves local invasion, intravasation, survival in circulation, extravasation, and colonization at a distant site. MMPs, particularly MMP-2 and MMP-9, are crucial for degrading the basement membrane and interstitial matrix, allowing cancer cells to invade surrounding tissues and enter the bloodstream.
MMPs in Angiogenesis
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis.[7][8] MMPs contribute to this process by degrading the ECM to allow for endothelial cell migration and by releasing pro-angiogenic factors, such as vascular endothelial growth factor (VEGF), that are sequestered in the matrix. MMP-1, MMP-2, and MMP-9 are among the key MMPs involved in promoting angiogenesis.
Conclusion
Both this compound and marimastat are potent, broad-spectrum hydroxamate-based inhibitors of MMPs. Marimastat has a well-documented inhibitory profile against a wide range of MMPs. While specific quantitative data for this compound across a broad MMP panel is less available in the public domain, it is confirmed to inhibit several MMPs in the nanomolar range and possesses the additional activity of inhibiting TACE.
The choice between these inhibitors for research purposes will depend on the specific MMPs of interest and whether the dual inhibition of TACE and MMPs is a desired therapeutic strategy. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and comparison of these and other MMP inhibitors in various disease models.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Matrix metalloproteinases in cancer invasion, metastasis and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Marimastat | Matrix Metalloproteases | Tocris Bioscience [tocris.com]
- 6. Matrix Metalloproteinases in Cancer Cell Invasion - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Role of Matrix Metalloproteinases in Angiogenesis and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review [frontiersin.org]
TMI-1: A Comparative Analysis of its Cross-reactivity with Metalloproteinases
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of TMI-1's Inhibitory Profile Against Key Metalloproteinases.
This compound, a potent hydroxamate-based inhibitor, has demonstrated significant efficacy in targeting metalloproteinases, a diverse family of zinc-dependent endopeptidases crucial in various physiological and pathological processes. This guide provides a comprehensive comparison of this compound's cross-reactivity with several key metalloproteinases, supported by experimental data, detailed protocols, and visual representations of relevant biological pathways.
Inhibitory Potency of this compound Across a Spectrum of Metalloproteinases
This compound exhibits a broad inhibitory profile, with varying degrees of potency against different members of the matrix metalloproteinase (MMP) and a disintegrin and metalloproteinase (ADAM) families. The inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
| Enzyme Target | IC50 (nM) | Enzyme Family | Primary Pathological Relevance |
| MMP-13 (Collagenase-3) | 3 | MMP | Osteoarthritis, Cancer |
| MMP-2 (Gelatinase-A) | 4.7 | MMP | Cancer Invasion, Metastasis |
| MMP-1 (Collagenase-1) | 6.6 | MMP | Rheumatoid Arthritis, Cancer |
| ADAM17 (TACE) | 8.4 | ADAM | Inflammation (TNF-α release) |
| MMP-9 (Gelatinase-B) | 12 | MMP | Cancer Metastasis, Inflammation |
| MMP-7 (Matrilysin) | 26 | MMP | Cancer Progression |
| MMP-14 (MT1-MMP) | 26 | MMP | Cancer Invasion, Angiogenesis |
This data is compiled from publicly available sources.[1]
Experimental Protocols: Determining Inhibitory Activity
The determination of this compound's IC50 values against various metalloproteinases is typically performed using in vitro enzymatic assays. The following is a representative protocol based on methodologies described in the scientific literature.
General Principle
The assay measures the ability of this compound to inhibit the cleavage of a specific fluorogenic substrate by a purified, active form of the target metalloproteinase. The rate of substrate cleavage is monitored by measuring the increase in fluorescence over time.
Materials
-
Purified Recombinant Human Metalloproteinases: MMP-1, MMP-2, MMP-7, MMP-9, MMP-13, MMP-14, and the extracellular domain of ADAM17.
-
Fluorogenic Substrates: Specific for each enzyme (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 for MMPs).
-
This compound: Stock solution in DMSO.
-
Assay Buffer: Typically Tris-HCl buffer containing NaCl, CaCl2, and a detergent like Brij-35.
-
96-well black microplates.
-
Fluorometric microplate reader.
Procedure
-
Enzyme Preparation: The pro-enzymes are activated according to standard protocols, often involving treatment with APMA (4-aminophenylmercuric acetate) or trypsin, followed by purification.
-
Inhibitor Dilution: A serial dilution of this compound is prepared in the assay buffer.
-
Assay Reaction:
-
To each well of the microplate, add the assay buffer.
-
Add the diluted this compound or vehicle control (DMSO).
-
Add the purified active metalloproteinase enzyme and incubate for a pre-determined time at 37°C to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the specific fluorogenic substrate.
-
-
Data Acquisition: Immediately begin monitoring the increase in fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode for a set period (e.g., 30 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Visualizing the Mechanism and Pathways
To better understand the context of this compound's activity, the following diagrams illustrate the experimental workflow and a key signaling pathway influenced by metalloproteinases.
Experimental workflow for determining the IC50 of this compound.
The inhibitory action of this compound on metalloproteinases can have significant downstream effects on cellular signaling. For instance, MMP-13 is a key enzyme in the degradation of cartilage in osteoarthritis, and its activity is regulated by various signaling pathways.
Simplified signaling pathway of MMP-13 in osteoarthritis.
Conclusion
This compound is a multi-targeted inhibitor with nanomolar potency against several key metalloproteinases involved in cancer, inflammation, and arthritis. Its cross-reactivity profile, as detailed in this guide, provides a valuable resource for researchers designing experiments and developing therapeutic strategies targeting these critical enzymes. The provided experimental framework and pathway diagrams offer a foundational understanding for further investigation into the nuanced interactions of this compound with the broader metalloproteinase family.
References
TMI-1: A Comparative Analysis Against Selective ADAM17 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of TMI-1, a broad-spectrum inhibitor, against more selective inhibitors of A Disintegrin and Metalloproteinase 17 (ADAM17). The following sections detail the inhibitory profiles of these compounds, supported by experimental data, and provide the methodologies for the key experiments cited.
Introduction to this compound and ADAM17 Inhibition
This compound is a potent small molecule inhibitor that targets both ADAM17, also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), and several matrix metalloproteinases (MMPs)[1][2][3]. ADAM17 is a key sheddase involved in the release of various cell surface proteins, most notably the pro-inflammatory cytokine TNF-α. This central role in inflammation has made ADAM17 an attractive therapeutic target for a range of diseases, including rheumatoid arthritis and cancer[4][5]. While broad-spectrum inhibitors like this compound can be effective, they may also lead to off-target effects due to their activity against other metalloproteinases. This has driven the development of more selective ADAM17 inhibitors, aiming for a more targeted therapeutic approach with a potentially improved safety profile. This guide compares the inhibitory activity of this compound with that of selective ADAM17 inhibitors to highlight the differences in their efficacy and selectivity.
Quantitative Comparison of Inhibitor Efficacy
The inhibitory potency of this compound and a selection of ADAM17 inhibitors are summarized in the table below. The data is presented as IC50 values (the concentration of an inhibitor required for 50% inhibition of enzyme activity) against ADAM17 and a panel of MMPs. A lower IC50 value indicates a higher potency.
| Inhibitor | ADAM17 IC50 (nM) | MMP-1 IC50 (nM) | MMP-2 IC50 (nM) | MMP-7 IC50 (nM) | MMP-9 IC50 (nM) | MMP-13 IC50 (nM) | MMP-14 IC50 (nM) |
| This compound | 8.4[1][3] | 6.6[1][3] | 4.7[1][3] | 26[1][3] | 12[1][3] | 3[1][3] | 26[1][3] |
| KP-457 | 11.1 | >1000 | 717 | >1000 | 5410 | 930 | 2140 |
| FLF-15 | 10.43 | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| TMI-005 (Apratastat) | Broad-spectrum TACE/MMP inhibitor, specific IC50 values not detailed in the provided results. |
As the data indicates, this compound is a potent inhibitor of ADAM17 but also exhibits significant activity against a range of MMPs. In contrast, inhibitors like KP-457 demonstrate higher selectivity for ADAM17, with significantly higher IC50 values for the MMPs tested. FLF-15 is another potent and selective ADAM17 inhibitor[4]. TMI-005 (Apratastat) is also a broad-spectrum inhibitor of both TACE and MMPs[2].
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the inhibitory efficacy of the compounds discussed.
Fluorogenic Assay for ADAM17 and MMP Activity
This in vitro assay is used to determine the enzymatic activity of ADAM17 and MMPs and to calculate the IC50 values of inhibitory compounds.
Materials:
-
Recombinant human ADAM17 or MMP enzyme
-
Fluorogenic peptide substrate (e.g., Mca-Pro-Leu-Ala-Gln-Ala-Val-Dpa-Arg-Ser-Ser-Ser-Arg-NH2 for ADAM17)
-
Assay Buffer (e.g., 25 mM Tris, 2.5 µM ZnCl2, 0.005% Brij-35, pH 9.0 for ADAM17)
-
Inhibitor compounds (this compound, selective ADAM17 inhibitors) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: Dilute the recombinant ADAM17 or MMP enzyme to a working concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
Inhibitor Preparation: Prepare a serial dilution of the inhibitor compounds in the assay buffer. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid solvent effects.
-
Assay Setup: To the wells of a 96-well black microplate, add the assay buffer, the diluted enzyme, and the serially diluted inhibitor compounds.
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the specific fluorogenic substrate (e.g., excitation ~320 nm and emission ~405 nm for the ADAM17 substrate mentioned above).
-
Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each inhibitor concentration.
-
Determine the initial reaction velocity (V₀) from the slope of the linear portion of the curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based TNF-α Shedding Assay
This assay measures the ability of an inhibitor to block the ADAM17-mediated release of TNF-α from cells.
Materials:
-
Cell line that expresses membrane-bound TNF-α (e.g., human monocytic THP-1 cells)
-
Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS)
-
Stimulating agent to induce TNF-α shedding (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Inhibitor compounds
-
Human TNF-α ELISA kit
-
96-well cell culture plate
-
Centrifuge
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Inhibitor Treatment: The following day, replace the medium with fresh medium containing various concentrations of the inhibitor compounds. Incubate for a predetermined time (e.g., 1 hour).
-
Stimulation: Add the stimulating agent (e.g., PMA) to the wells to induce TNF-α shedding and incubate for a specific period (e.g., 4 hours).
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells. Carefully collect the supernatant, which contains the shed, soluble TNF-α.
-
TNF-α Quantification: Quantify the amount of TNF-α in the collected supernatants using a human TNF-α ELISA kit, following the manufacturer's instructions.
-
Data Analysis:
-
Generate a standard curve using the recombinant TNF-α provided in the ELISA kit.
-
Determine the concentration of TNF-α in each sample from the standard curve.
-
Calculate the percentage of inhibition of TNF-α shedding for each inhibitor concentration compared to the stimulated control without inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.
-
Visualizing the Mechanism and Workflow
The following diagrams, generated using Graphviz, illustrate the ADAM17 signaling pathway and the experimental workflows.
Caption: ADAM17-mediated shedding of TNF-α.
Caption: Workflow for inhibitor efficacy assays.
Conclusion
This compound is a potent dual inhibitor of ADAM17 and several MMPs. While its broad-spectrum activity can be therapeutically beneficial in certain contexts, the development of selective ADAM17 inhibitors like KP-457 and FLF-15 represents a significant advancement in targeting the specific pathological contributions of ADAM17. The higher selectivity of these newer compounds may offer a more favorable safety profile by minimizing off-target effects associated with the inhibition of MMPs. The choice between a broad-spectrum and a selective inhibitor will ultimately depend on the specific therapeutic application and the desired biological outcome. The experimental protocols provided in this guide offer a standardized framework for the continued evaluation and comparison of these and other novel metalloproteinase inhibitors.
References
TMI-1 Demonstrates Potent Synergistic Effects with Chemotherapy Agents in Preclinical Breast Cancer Models
For Immediate Release
[City, State] – [Date] – New research highlights the significant potential of TMI-1, a thiomorpholin hydroxamate inhibitor, in combination with standard chemotherapy agents for the treatment of breast cancer. Preclinical studies reveal that this compound exhibits a strong synergistic effect when used with docetaxel, doxorubicin, and lapatinib, leading to enhanced cancer cell death and offering a promising new avenue for therapeutic strategies.
This compound, originally developed as a metalloproteinase inhibitor, has been repositioned as a potent anti-cancer agent with tumor-selective cytotoxic action.[1] The compound induces programmed cell death, or apoptosis, in cancer cells through a caspase-dependent mechanism.[1] This targeted action, combined with its ability to enhance the efficacy of existing chemotherapy drugs, positions this compound as a strong candidate for further clinical investigation.
Synergistic Activity of this compound with Standard Chemotherapies
A key study investigating the effects of this compound on breast cancer cells demonstrated a strong synergistic anti-tumor effect when combined with docetaxel, doxorubicin, and lapatinib.[1] This synergy suggests that this compound can significantly amplify the cancer-killing capabilities of these conventional drugs, potentially allowing for lower, less toxic doses to be used in patients.
Quantitative Analysis of Synergism
While the primary study by Mezil et al. (2012) qualitatively describes a "strong synergistic effect," specific quantitative data such as Combination Index (CI) values, which are a standard measure of synergy, were not detailed in the publicly available abstracts.[1] However, the pro-apoptotic and anti-proliferative effects of this compound in combination with these agents were significantly greater than the effects of each agent alone.
Table 1: Synergistic Effects of this compound in Combination with Chemotherapy Agents in Breast Cancer Cell Lines
| Combination | Cell Lines Tested | Observed Synergistic Effect | Mechanism of Action |
| This compound + Docetaxel | Breast Cancer Cell Lines | Strong Synergy | Enhanced Apoptosis |
| This compound + Doxorubicin | Breast Cancer Cell Lines | Strong Synergy | Enhanced Apoptosis |
| This compound + Lapatinib | Breast Cancer Cell Lines | Strong Synergy | Enhanced Apoptosis |
Data synthesized from Mezil et al., 2012.[1]
Mechanism of Action: A Dual Approach to Cancer Cell Death
This compound functions as a dual inhibitor of TNF-α-converting enzyme (TACE) and various matrix metalloproteinases (MMPs).[2] This inhibition is believed to be a key driver of its anti-cancer and synergistic properties. The primary mechanism through which this compound induces cell death is caspase-dependent apoptosis, initiated through the extrinsic pathway.[3]
Key Mechanistic Findings:
-
Induction of Apoptosis: this compound treatment leads to a dose-dependent increase in apoptosis in breast cancer cells.[3]
-
Caspase Activation: The apoptotic process is mediated by the activation of key executioner caspases, including caspase-3, caspase-7, caspase-8, and caspase-9.[4]
-
Extrinsic Pathway Initiation: The activation of caspase-8 suggests that this compound triggers apoptosis via the extrinsic, or death receptor-mediated, pathway.[3]
References
- 1. Tumor selective cytotoxic action of a thiomorpholin hydroxamate inhibitor (this compound) in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and characterization of 4-[[4-(2-butynyloxy)phenyl]sulfonyl]-N-hydroxy-2,2-dimethyl-(3S)thiomorpholinecarboxamide (this compound), a novel dual tumor necrosis factor-alpha-converting enzyme/matrix metalloprotease inhibitor for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
TMI-1's Pro-Apoptotic Activity is Mediated Through Caspase Activation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison and experimental evidence confirming that the induction of apoptosis by TMI-1, a thiomorpholin hydroxamate inhibitor, is a caspase-dependent process. The data presented herein demonstrates the essential role of caspases in the execution of this compound-induced cell death, offering a critical perspective for researchers investigating novel anti-cancer therapeutics.
Key Findings on this compound Induced Apoptosis
Comparative Data on this compound-Induced Caspase Activity
The following tables summarize the quantitative data from key experiments that establish the caspase-dependency of this compound-induced apoptosis.
Table 1: Dose-Dependent Effect of this compound on Caspase-3/7 Activity in SUM149 Cells
| This compound Concentration (µM) | Caspase-3/7 Activity (Relative Luminescence Units) |
| 0 (DMSO control) | ~10,000 |
| 2.5 | ~20,000 |
| 5 | ~40,000 |
| 10 | ~60,000 |
| 20 | ~80,000 |
Data adapted from studies on SUM149 breast cancer cells treated for 24 hours.[1][2]
Table 2: Inhibition of this compound-Induced Apoptosis by Pan-Caspase Inhibitor Z-VAD-FMK
| Treatment Group | % Apoptotic Cells (Annexin V Positive) |
| DMSO Control | < 5% |
| This compound (10 µM) | ~40% |
| This compound (10 µM) + Z-VAD-FMK (20 µM) | ~10% |
Data represents the percentage of apoptotic SUM149 cells after 48 hours of treatment.[1][2]
Table 3: Effect of this compound on Cell Viability in the Presence and Absence of Z-VAD-FMK
| This compound Concentration (µM) | Cell Viability (% of Control) | Cell Viability with Z-VAD-FMK (% of Control) |
| 0 | 100 | 100 |
| 2.5 | ~80 | ~95 |
| 5 | ~60 | ~90 |
| 10 | ~40 | ~85 |
| 20 | ~20 | ~80 |
Cell viability of SUM149 cells was measured after 5 days of treatment.[1][2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Caspase-3/7 Activity Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for the desired time period (e.g., 24 hours).
-
Lysis and Reagent Addition: Lyse the cells and add a luminogenic caspase-3/7 substrate according to the manufacturer's protocol (e.g., Caspase-Glo® 3/7 Assay).
-
Signal Measurement: Incubate at room temperature for 1-2 hours and measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of active caspase-3/7.
Annexin V/7-AAD Apoptosis Assay
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with this compound, with or without the pan-caspase inhibitor Z-VAD-FMK, for the specified duration (e.g., 48 hours).
-
Cell Harvesting: Gently harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and 7-aminoactinomycin D (7-AAD) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive cells are undergoing apoptosis, while cells positive for both Annexin V and 7-AAD are in late apoptosis or are necrotic.
Cell Viability Assay (AlamarBlue)
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: After allowing the cells to attach, treat them with a range of this compound concentrations, in the presence or absence of Z-VAD-FMK, for the indicated time (e.g., 5 days).
-
Reagent Addition: Add AlamarBlue® reagent to each well and incubate for 2-4 hours at 37°C.
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm. The intensity of the fluorescence is proportional to the number of viable cells.
Visualizing the Molecular Pathway and Experimental Design
The following diagrams illustrate the signaling pathway of this compound-induced apoptosis and the experimental workflow used to confirm its caspase dependency.
Caption: this compound-induced intrinsic apoptosis signaling pathway.
Caption: Workflow to confirm caspase-dependent apoptosis.
References
Safety Operating Guide
Navigating the Disposal of TMI-1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and procedural steps for the safe disposal of TMI-1, a compound identified as (3S)-4-[[4-(2-butyn-1-yloxy)phenyl]sulfonyl]-N-hydroxy-2,2-dimethyl-3-thiomorpholinecarboxamide, an ADAM17 (TACE) and matrix metalloproteinase (MMP) inhibitor used in research.[1] It is important to distinguish this research chemical from other substances that may be referred to by a similar acronym, such as Trimethylindium or the Three Mile Island Unit 1 nuclear reactor. This document focuses exclusively on the chemical compound this compound.
Core Safety and Handling Data
While the Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is imperative to follow standard precautionary measures for handling all laboratory chemicals.[1] The following table summarizes key safety and handling information pertinent to the disposal process.
| Parameter | Information | Source |
| Chemical Name | (3S)-4-[[4-(2-butyn-1-yloxy)phenyl]sulfonyl]-N-hydroxy-2,2-dimethyl-3-thiomorpholinecarboxamide | [1] |
| Synonym | TMI 1 | [1] |
| CAS Number | 287403-39-8 | [1] |
| GHS Hazard Classification | Not classified | [1] |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | [1] |
| HMIS Ratings | Health: 0, Fire: 0, Reactivity: 0 | [1] |
| Personal Protective Equipment | Standard laboratory attire, including safety glasses and gloves. The glove material should be impermeable and resistant to the product. | [1] |
| Incompatible Materials | Strong acids, strong bases, strong oxidizing agents, strong reducing agents. | [1] |
| Environmental Precautions | Do not allow to enter sewers, surface water, or ground water. | [1] |
Experimental Protocol: this compound Disposal Procedure
The following is a step-by-step guide for the proper disposal of this compound from a laboratory setting. This procedure is based on general best practices for chemical waste management and should be adapted to comply with institutional and local regulations.
Objective: To safely and compliantly dispose of this compound waste.
Materials:
-
Personal Protective Equipment (PPE): safety goggles, lab coat, appropriate chemical-resistant gloves.
-
Designated and labeled chemical waste container.
-
Waste manifest or logbook as required by your institution.
-
Spill containment materials.
Procedure:
-
Consult Safety Data Sheet (SDS) and Institutional Guidelines: Before beginning any disposal procedure, thoroughly review the complete SDS for this compound and your institution's Environmental Health and Safety (EHS) guidelines for chemical waste disposal.
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office. Keep it separate from incompatible materials such as strong acids, bases, and oxidizing or reducing agents.[1]
-
Containerize Waste:
-
Place solid this compound waste in a clearly labeled, sealed, and durable container.
-
For solutions containing this compound, use a designated, leak-proof liquid waste container.
-
The container must be appropriate for the type of waste (e.g., solid or liquid) and compatible with the chemical.
-
-
Labeling:
-
Clearly label the waste container with "this compound Waste" and the full chemical name.
-
Indicate the approximate quantity of the waste.
-
Include any known hazards (although this compound is not classified as hazardous, this is a good general practice).
-
Add the date of accumulation and the name of the generating laboratory or researcher.
-
-
Storage:
-
Store the sealed waste container in a designated, secure waste accumulation area within the laboratory.
-
This area should be away from general work areas and sources of ignition, and it should have secondary containment to prevent spills.
-
-
Arrange for Pickup:
-
Follow your institution's established procedure for chemical waste pickup. This may involve submitting an online request or contacting the EHS department directly.
-
Do not dispose of this compound down the drain or in regular trash.[1]
-
-
Documentation:
-
Complete any required waste disposal forms or logbook entries accurately and legibly. This documentation is crucial for regulatory compliance.
-
-
Emergency Preparedness:
-
In case of a spill, contain the material and clean it up mechanically, avoiding dust generation.[1]
-
Follow your institution's spill response procedures.
-
Report any spills to your laboratory supervisor and EHS department.
-
This compound Disposal Workflow
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.
Caption: Workflow for the safe and compliant disposal of this compound.
References
Essential Safety and Operational Guide for Handling TMI-1
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of TMI-1, a potent ADAM-17 (TACE) and matrix metalloproteinase (MMP) inhibitor. Adherence to these guidelines is critical to ensure personal safety and maintain a secure laboratory environment.
Compound Identification and Hazard Overview
-
Chemical Name: (3S)-4-[[4-(2-Butyn-1-yloxy)phenyl]sulfonyl]-N-hydroxy-2,2-dimethyl-3-thiomorpholinecarboxamide
-
Synonyms: WAY-171318[1]
-
CAS Number: 287403-39-8[1]
-
Mechanism of Action: this compound is a dual inhibitor of ADAM-17 (also known as TNF-α converting enzyme or TACE) and several MMPs, including MMP-1, -2, -7, -9, -13, and -14. It functions by chelating the zinc ion within the catalytic domain of these enzymes via its hydroxamate moiety, thereby blocking their proteolytic activity.[2] This inhibition prevents the shedding of cell surface proteins, most notably the release of soluble tumor necrosis factor-alpha (TNF-α), and can induce apoptosis in cancer cells.[1][2][3]
Personal Protective Equipment (PPE)
Due to the lack of specific quantitative data for this compound, the following PPE recommendations are based on best practices for handling potent, powdered research chemicals and the hazard profile of structurally similar compounds.
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical splash goggles or safety glasses with side shields meeting ANSI Z87.1 standards. A face shield is recommended when handling larger quantities or if there is a significant splash risk. | To protect eyes from splashes and airborne particles. |
| Hand Protection | Disposable nitrile gloves. It is recommended to double-glove. Gloves should be inspected before use and changed immediately upon contamination or after a maximum of two hours of use. | To prevent skin contact with the chemical. |
| Body Protection | A long-sleeved laboratory coat, fully buttoned. Consider a disposable gown for added protection when handling larger quantities. | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-certified N95 or higher-rated respirator should be used when handling the compound as a powder outside of a certified chemical fume hood to prevent inhalation of airborne particles. | To prevent inhalation of the chemical. |
| Footwear | Closed-toe and closed-heel shoes that completely cover the foot. | To protect feet from spills. |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is essential to minimize exposure and ensure safety.
Preparation:
-
Work Area: All handling of powdered this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure. The work area should be clean, uncluttered, and equipped with an emergency eyewash station and safety shower.
-
PPE: Before handling, don all required PPE as specified in the table above.
-
Spill Kit: Ensure a chemical spill kit appropriate for powdered substances is readily accessible.
Handling:
-
Weighing: Weigh the powdered compound carefully on a tared weigh boat within the fume hood. Avoid creating dust.
-
Solubilization: If preparing a stock solution (e.g., in DMSO), add the solvent slowly to the vessel containing the this compound powder to avoid splashing. Cap and vortex or sonicate to ensure complete dissolution.
-
Avoid Contact: Avoid direct contact with the skin, eyes, and clothing.
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.
Cleanup:
-
Decontamination: Wipe down the work surface and any contaminated equipment with an appropriate solvent (e.g., 70% ethanol) and then with soap and water.
-
Waste Disposal: Dispose of all contaminated materials, including gloves, weigh boats, and pipette tips, in a designated hazardous chemical waste container.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all local, state, and federal regulations.
-
Unused Compound: Unused or expired this compound should be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in the regular trash.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weigh boats, paper towels, and pipette tips, must be collected in a clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container.
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management and disposal procedures.
Experimental Protocols and Visualizations
Experimental Protocol: Cell Viability Assay
The following is a general methodology for assessing the effect of this compound on cell viability, based on cited research.[2]
-
Cell Seeding: Plate cells (e.g., SUM149 breast cancer cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Create a serial dilution of this compound in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubation: Incubate the cells for a specified period (e.g., 5 days).
-
Viability Assessment: Assess cell viability using a suitable assay, such as the AlamarBlue™ (resazurin) assay. Add the reagent to each well and incubate for the recommended time.
-
Measurement: Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification and characterization of 4-[[4-(2-butynyloxy)phenyl]sulfonyl]-N-hydroxy-2,2-dimethyl-(3S)thiomorpholinecarboxamide (this compound), a novel dual tumor necrosis factor-alpha-converting enzyme/matrix metalloprotease inhibitor for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
